(8-Methylquinolin-3-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(8-methylquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGKSYRNLBGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC(=C2N=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370040-72-4 | |
| Record name | (8-methylquinolin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(8-Methylquinolin-3-yl)boronic acid structural properties
An In-depth Technical Guide to the Structural Properties of (8-Methylquinolin-3-yl)boronic acid
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern medicinal chemistry and synthetic methodology, the strategic combination of well-established pharmacophores and versatile functional groups is a cornerstone of innovation. This compound represents a quintessential example of this principle, merging the biologically significant quinoline core with the synthetically powerful boronic acid moiety. The quinoline ring system is a "privileged scaffold," appearing in a vast array of natural products and pharmaceuticals, most notably antimalarial drugs like quinine and chloroquine. Its rigid, planar structure and hydrogen-bonding capabilities make it an excellent anchor for molecular recognition at biological targets.
Concurrently, the boronic acid functional group has revolutionized carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond its synthetic utility, the boronic acid group itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols present in proteins, such as enzyme active sites.[2] This has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[2][3]
This guide provides a comprehensive technical overview of the structural, spectroscopic, and reactive properties of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this versatile chemical building block.
Core Physicochemical and Structural Properties
This compound is a solid, typically appearing as a white or off-white powder. Its core structure consists of a quinoline ring system substituted with a methyl group at the 8-position and a boronic acid [-B(OH)₂] group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BNO₂ | [4][5] |
| Molecular Weight | 187.01 g/mol | [5] |
| Monoisotopic Mass | 187.08046 Da | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | B(C1=CC2=CC=CC(=C2N=C1)C)(O)O | [4] |
| InChIKey | QNMGKSYRNLBGNT-UHFFFAOYSA-N | [4] |
| Appearance | White to off-white solid | N/A |
| Purity (Typical) | ≥95% | [6] |
Synthesis and Purification
The synthesis of aryl boronic acids, including quinoline derivatives, is most commonly achieved via a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Synthetic Rationale and Workflow
The choice of this pathway is dictated by the high reactivity of organolithium reagents and the electrophilicity of the boron atom in borate esters. The reaction is conducted at very low temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the organolithium intermediate. The final hydrolysis step is critical to convert the boronic ester into the desired boronic acid.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative protocol adapted from general procedures for the synthesis of arylboronic acids.[7] Reagents and conditions should be optimized for each specific setup.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-8-methylquinoline (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise while maintaining the temperature at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature.
-
Quench and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding 2M aqueous HCl. Adjust the pH to approximately 7 with a saturated solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product.
Spectroscopic and Structural Analysis
Structural elucidation relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published, a detailed analysis based on the known effects of its constituent parts provides a strong predictive framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the quinoline ring, and the hydroxyl protons of the boronic acid.
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.8 ppm, consistent with a methyl group attached to an aromatic ring.[8]
-
Aromatic Protons (Ar-H): Six signals are expected in the δ 7.3 - 9.0 ppm region. The protons at positions 2 and 4 will be significantly downfield due to the deshielding effect of the adjacent nitrogen atom. Complex splitting patterns (doublets, doublets of doublets) will arise from J-coupling between adjacent protons.[8]
-
Boronic Acid Protons (-OH): A broad singlet is expected, the chemical shift of which is highly dependent on concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a standard method for confirming exchangeable protons.
-
-
¹³C NMR: The carbon NMR spectrum should display 10 distinct signals corresponding to each unique carbon atom in the molecule.
-
Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.
-
Aromatic Carbons (Ar-C): Signals in the δ 120-155 ppm region are expected. The carbon atom directly bonded to the boron (C3) may exhibit a broader signal due to quadrupolar relaxation of the adjacent ¹¹B nucleus.
-
The specific chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing/anisotropic effects of the boronic acid and the fused ring system.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded -OH groups of the boronic acid.
-
C-H Stretch (Aromatic/Alkyl): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
C=C and C=N Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations within the quinoline aromatic system.
-
B-O Stretch: A strong, characteristic absorption band is expected around 1350 cm⁻¹ corresponding to the B-O single bond stretch.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula.
-
Expected Mass: The monoisotopic mass is 187.08046 Da.[4]
-
Ionization: Using electrospray ionization (ESI), common adducts would be observed:
-
[M+H]⁺: m/z 188.08774
-
[M+Na]⁺: m/z 210.06968
-
[M-H]⁻: m/z 186.07318
-
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition (C₁₀H₁₀BNO₂) by measuring the mass-to-charge ratio to a high degree of accuracy.
Reactivity and Core Applications
The utility of this compound stems from the reactivity of the boronic acid group, primarily in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms. The boronic acid serves as the organoboron nucleophile that transfers its organic group (the 8-methylquinolin-3-yl moiety) to an organic halide or triflate electrophile.
Mechanism: The reaction proceeds via a well-established catalytic cycle. The key step involving the boronic acid is transmetalation, which requires activation by a base. The base converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The incorporation of the (8-methylquinolin-3-yl) moiety into larger molecules is of significant interest to medicinal chemists.
-
Scaffold Hopping: It can be used to replace other aromatic systems in known active compounds to explore new intellectual property space and modulate properties like solubility, metabolism, and target binding.
-
Fragment-Based Drug Design: As a fragment, it can be coupled with other fragments to build novel drug candidates. The quinoline nitrogen provides a hydrogen bond acceptor, while the aromatic surface can engage in π-stacking interactions within a protein binding pocket.
-
Bioisostere: The boronic acid group itself can act as a bioisostere for carboxylic acids, offering a different geometric and electronic profile while retaining the ability to engage in key hydrogen bonding interactions.[2]
Safety and Handling
As with all laboratory chemicals, this compound and its structural isomers require careful handling.
-
General Hazards: Boronic acids are generally classified as irritants. They may cause skin, eye, and respiratory irritation.[6][10]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood.[11] Avoid generating dust.[12] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a high-value chemical intermediate whose structural properties are defined by the interplay between its aromatic quinoline core and its reactive boronic acid functional group. A thorough understanding of its spectroscopic signatures is essential for reaction monitoring and quality control, while its predictable reactivity in Suzuki-Miyaura coupling makes it a powerful tool for the synthesis of complex molecules. For researchers in materials science and drug discovery, this compound offers a robust and versatile platform for innovation.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H10BNO2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - (8-methylquinolin-5-yl)boronic acid (C10H10BNO2) [pubchemlite.lcsb.uni.lu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to the Physicochemical Properties of (8-Methylquinolin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8-Methylquinolin-3-yl)boronic acid, a specialized heterocyclic boronic acid, is a compound of increasing interest within medicinal chemistry and materials science. Its unique structural framework, combining the versatile quinoline scaffold with the reactive boronic acid moiety, presents a compelling profile for applications ranging from targeted therapeutics to advanced organic materials. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and field-proven insights into its handling, characterization, and application. This document is intended to serve as a vital resource for researchers engaged in the design and synthesis of novel molecular entities, providing the foundational knowledge necessary to effectively utilize this compound in their work.
Introduction: The Significance of the Quinoline-Boronic Acid Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its ability to intercalate with DNA, interact with various enzymatic active sites, and its favorable pharmacokinetic profile make it a cornerstone of medicinal chemistry. When functionalized with a boronic acid group, the resulting molecule gains the capacity for a diverse range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the quinoline moiety into complex molecular architectures.
This compound, specifically, offers a unique substitution pattern that influences its electronic and steric properties. The presence of the methyl group at the 8-position can impact the planarity and solubility of the molecule, as well as modulate its reactivity in catalytic cycles. Understanding the fundamental physicochemical properties of this specific isomer is therefore critical for its rational application in any research and development program.
Chemical Identity and Core Properties
A foundational understanding of a molecule begins with its unambiguous identification and basic physical constants. These data are essential for accurate documentation, reaction stoichiometry, and safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1370040-72-4 | [1] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [1][2] |
| Molecular Weight | 187.01 g/mol | [1] |
| Canonical SMILES | CC1=CC=CC2=C1N=CC(=C2)B(O)O | [2] |
| InChI Key | QNMGKSYRNLBGNT-UHFFFAOYSA-N | [1] |
| Predicted Boiling Point | 409.3±37.0 °C | [3] |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid, which is often exchangeable with D₂O. The chemical shifts and coupling constants of the aromatic protons would be diagnostic for the 3,8-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the characteristic downfield shift for the carbon atom attached to the boron.
-
¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. A single resonance, typically in the range of 18-30 ppm, would confirm the presence of the trigonal planar boronic acid.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring.
Physicochemical Properties and Their Implications
The behavior of this compound in various chemical and biological systems is governed by its fundamental physicochemical properties.
Solubility
The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. While specific experimental solubility data for this compound is not available, its structure suggests moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in aqueous media is expected to be pH-dependent, increasing at higher pH due to the formation of the more polar boronate anion.
A standard method for determining the aqueous solubility of a boronic acid is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 for physiological relevance).
-
Equilibration: The suspension is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration through a fine-pored membrane.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Acidity (pKa)
The acidity of the boronic acid moiety is a key determinant of its reactivity and its interaction with biological targets. Boronic acids are Lewis acids, and their pKa represents the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form.
Caption: pH-dependent equilibrium of a boronic acid.
The pKa of aryl boronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally lower the pKa, making the boronic acid more acidic. The quinoline ring, being a heteroaromatic system, and the methyl group will both influence the pKa of this compound. While an experimental value is not available, it is expected to be in the typical range for aryl boronic acids (pH 8-10).
Potentiometric titration is a reliable method for determining the pKa of acidic and basic compounds.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Stability
Aryl boronic acids can be susceptible to degradation under certain conditions, which can impact their storage and utility in chemical reactions.
-
Thermal Stability: As a solid, this compound is expected to be relatively stable. However, prolonged exposure to high temperatures should be avoided.
-
Hydrolytic Stability: In aqueous solution, boronic acids can undergo protodeboronation, particularly under harsh acidic or basic conditions. The stability is generally higher at neutral pH.
-
Oxidative Stability: Boronic acids can be sensitive to oxidation, especially in the presence of strong oxidizing agents. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Formation of Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is typically reversible upon the addition of water.
A common method to assess the stability of a compound under various conditions is to monitor its purity over time using HPLC.
Methodology:
-
Stress Conditions: Solutions of this compound are prepared in different media (e.g., acidic, basic, oxidative) and stored under controlled temperature and light conditions.
-
Time-Point Analysis: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis: The purity of each aliquot is determined by HPLC. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Data Interpretation: The rate of degradation under each condition can be quantified to establish the stability profile of the compound.
Applications in Research and Development
The unique physicochemical properties of this compound make it a valuable building block in several areas of research.
Caption: Key application areas for this compound.
-
Medicinal Chemistry: Its primary application is in the synthesis of complex organic molecules with potential therapeutic activity. The quinoline moiety can be incorporated into structures designed to target specific enzymes or receptors.
-
Materials Science: The fluorescent properties of the quinoline ring system can be exploited in the development of novel organic light-emitting diodes (OLEDs) and chemical sensors. The boronic acid group provides a convenient handle for attaching the quinoline unit to polymers or surfaces.
-
Catalysis: The nitrogen atom of the quinoline ring can act as a coordinating ligand for transition metals. Boronic acid-functionalized quinolines can be used to synthesize novel ligands for various catalytic transformations.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in drug discovery and materials science. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for its effective and rational use. While specific experimental data for some properties remain to be fully elucidated in the public domain, the provided methodologies and contextual information offer a solid foundation for researchers to characterize and utilize this compound in their scientific endeavors. As research into novel heterocyclic compounds continues to expand, the importance of well-characterized building blocks like this compound will undoubtedly grow.
References
An In-Depth Technical Guide to (8-Methylquinolin-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (8-Methylquinolin-3-yl)boronic acid, a specialized heterocyclic organoboron compound. While specific data for this particular isomer is emerging, this document synthesizes available information and draws upon established principles of quinoline and boronic acid chemistry to offer valuable insights for its application in research and development.
Core Identification and Chemical Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, functionalized with a boronic acid group at the 3-position and a methyl group at the 8-position. This substitution pattern imparts a unique set of electronic and steric properties that make it a valuable building block in organic synthesis.
While a specific CAS number for this compound is not yet widely cataloged, its identity is confirmed through various chemical databases. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| PubChem CID | 74888582 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₀BNO₂ | PubChem |
| Molecular Weight | 187.01 g/mol | PubChem |
| Canonical SMILES | CC1=CC=CC2=C1N=CC(=C2)B(O)O | PubChem |
| InChI Key | QNMGKSYRNLBGNT-UHFFFAOYSA-N | PubChem |
The presence of the quinoline nitrogen atom, the methyl group, and the boronic acid moiety suggests a compound with moderate polarity, likely exhibiting solubility in polar organic solvents. The boronic acid group is known to be sensitive to certain conditions and may exist in equilibrium with its cyclic anhydride, a boroxine.
Synthesis and Mechanistic Considerations
A plausible synthetic pathway would commence with 3-bromo-8-methylquinoline. This precursor would undergo a lithium-halogen exchange followed by quenching with a trialkyl borate, and subsequent hydrolysis to yield the desired boronic acid.
Experimental Protocol: Plausible Synthesis of this compound
Disclaimer: This protocol is a proposed methodology based on analogous transformations and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Lithiation and Borylation
-
To a solution of 3-bromo-8-methylquinoline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add a solution of n-butyllithium in hexanes dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC) or quenching of small aliquots.
-
Once the lithium-halogen exchange is complete, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction to stir at this temperature for a designated period before gradually warming to room temperature.
Step 2: Hydrolysis and Purification
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
The underlying mechanism for this transformation involves the nucleophilic attack of the generated organolithium species on the electrophilic boron atom of the trialkyl borate, followed by acidic workup to hydrolyze the borate ester to the final boronic acid.
Caption: Plausible synthetic route to this compound.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The primary utility of aryl boronic acids, including this compound, lies in their application as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many pharmaceutical agents.[2]
The quinoline moiety in this compound makes it an attractive building block for introducing this heterocycle into more complex molecular architectures. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially impacting reaction kinetics and the properties of the final product.
Generalized Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:
-
In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture thoroughly.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography or recrystallization.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[3]
References
Spectroscopic Characterization of (8-Methylquinolin-3-yl)boronic Acid: A Technical Guide for Researchers
Introduction: The Quinoline Boronic Acid Scaffold in Modern Drug Discovery
Quinoline boronic acids represent a privileged scaffold in contemporary medicinal chemistry and materials science. The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents, renowned for its ability to interact with a diverse range of biological targets. When functionalized with a boronic acid group, these molecules become powerful building blocks in synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex molecular architectures.
(8-Methylquinolin-3-yl)boronic acid, in particular, combines the established quinoline core with a strategically placed methyl group at the 8-position and a versatile boronic acid at the 3-position. The methyl group can influence the molecule's steric and electronic properties, potentially modulating its binding affinity and metabolic stability. The boronic acid at the C-3 position offers a reactive handle for further chemical elaboration, making this compound a valuable intermediate for the synthesis of novel drug candidates and functional materials.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases[1], this guide offers a robust, predictive framework based on established principles of spectroscopy and comparative data from analogous structures. Furthermore, it details the standardized experimental protocols for acquiring and interpreting this critical data, empowering researchers in their synthetic and drug development endeavors.
Molecular Structure and Numbering
A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The numbering convention for the quinoline ring system is standardized, and it is crucial to assign the correct positions to the substituent groups.
Figure 1: Structure of this compound with IUPAC numbering.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the quinoline ring, the methyl group protons, and the hydroxyl protons of the boronic acid.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | 9.0 - 9.2 | s | - | Deshielded due to proximity to the electronegative nitrogen atom. |
| H4 | 8.1 - 8.3 | s | - | Deshielded by the nitrogen atom and the boronic acid group. |
| H5 | 7.8 - 8.0 | d | 7.0 - 8.0 | Typical aromatic doublet, coupled to H6. |
| H6 | 7.5 - 7.7 | t | 7.0 - 8.0 | Typical aromatic triplet, coupled to H5 and H7. |
| H7 | 7.3 - 7.5 | d | 7.0 - 8.0 | Typical aromatic doublet, coupled to H6. |
| CH₃ | 2.6 - 2.8 | s | - | Singlet in the upfield aromatic region, characteristic of a methyl group on an aromatic ring. |
| B(OH)₂ | 8.0 - 8.5 (broad) | s (br) | - | Broad singlet, exchangeable with D₂O. Chemical shift can vary with concentration and water content. |
Expert Insights on ¹H NMR:
-
Solvent Effects: The choice of NMR solvent is critical. In DMSO-d₆, the boronic acid hydroxyl protons are often observable as a broad singlet. In contrast, in CDCl₃, these protons may exchange more rapidly and might not be easily observed.
-
Through-Space Effects (NOE): A Nuclear Overhauser Effect (NOE) experiment could confirm the spatial proximity between the methyl group protons (at C8) and the H7 proton, providing unambiguous assignment of these signals.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 155 | Deshielded due to proximity to nitrogen. |
| C3 | 130 - 135 (broad) | Attached to the boron atom; the signal may be broadened due to quadrupolar relaxation of the boron nucleus. |
| C4 | 138 - 142 | Aromatic CH. |
| C4a | 128 - 132 | Bridgehead aromatic carbon. |
| C5 | 126 - 130 | Aromatic CH. |
| C6 | 128 - 132 | Aromatic CH. |
| C7 | 125 - 129 | Aromatic CH. |
| C8 | 135 - 140 | Aromatic carbon attached to the methyl group. |
| C8a | 145 - 150 | Bridgehead aromatic carbon adjacent to nitrogen. |
| CH₃ | 15 - 20 | Aliphatic methyl carbon. |
Expert Insights on ¹³C NMR:
-
The C-B Signal: The carbon atom directly attached to the boron (C3) is expected to have a broader signal than other carbons due to the quadrupolar nature of the boron atom. Its chemical shift can also be sensitive to the solvent and the hydration state of the boronic acid.
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be invaluable in distinguishing between CH, CH₂, and CH₃ groups, confirming the assignments made in the standard ¹³C NMR spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₀H₁₀BNO₂), the expected monoisotopic mass is approximately 187.08 g/mol . Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Table 3: Predicted m/z Values in High-Resolution Mass Spectrometry (HRMS)
| Adduct | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 188.0877 | Positive |
| [M+Na]⁺ | 210.0697 | Positive |
| [M-H]⁻ | 186.0732 | Negative |
| [M+HCOO]⁻ | 232.0787 | Negative |
Predicted values are based on the PubChem entry for the compound.[1]
Expert Insights on Mass Spectrometry:
-
Boronic Acid Dehydration: In the gas phase, boronic acids are prone to dehydration to form boroxines (cyclic trimers). This can complicate the mass spectrum, and care must be taken in the interpretation of higher mass ions.
-
Fragmentation Pattern: Under collision-induced dissociation (CID) in MS/MS experiments, fragmentation of the [M+H]⁺ ion would likely involve losses of water (H₂O) and boric acid (H₃BO₃). The quinoline ring itself is relatively stable and would likely remain intact as a major fragment ion.
Figure 2: Predicted major fragmentation pathways for the [M+H]⁺ ion of this compound.
Experimental Protocols
For researchers who synthesize this compound, the following protocols provide a robust framework for acquiring high-quality spectroscopic data.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate phasing, baseline correction, and referencing to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
On the same instrument, acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish H-H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.
-
Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons.
-
Figure 3: Standard workflow for NMR analysis of a novel compound.
Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive mode ESI or ammonium hydroxide (0.1%) for negative mode ESI to promote ionization.
-
-
Data Acquisition (ESI-TOF or ESI-Orbitrap):
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
Optimize key ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.
-
For structural confirmation, perform MS/MS analysis by selecting the precursor ion of interest (e.g., m/z 188.0877) and applying collision energy to induce fragmentation.
-
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemists. While direct experimental spectroscopic data is not readily found in the public domain, a comprehensive and reliable prediction of its NMR and MS spectra can be made based on fundamental principles and comparison with structurally related molecules. This guide provides researchers with the expected spectral characteristics and robust protocols for the experimental characterization of this important building block. By following these guidelines, scientists can confidently synthesize and verify the identity and purity of this compound, accelerating the pace of innovation in drug discovery and materials science.
References
An In-Depth Technical Guide to the Predicted Collision Cross Section of (8-methylquinolin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Multi-dimensional Molecular Characterization in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous characterization of small molecules is paramount. Beyond traditional metrics such as mass-to-charge ratio and retention time, the three-dimensional structure of a molecule in the gas phase, quantified by its collision cross section (CCS), has emerged as a critical parameter. This guide provides a detailed exploration of the predicted CCS for (8-methylquinolin-3-yl)boronic acid, a molecule of interest in medicinal chemistry, leveraging state-of-the-art in silico prediction methodologies. As a Senior Application Scientist, my objective is to not only present the predicted data but also to elucidate the underlying principles, the practical workflows for obtaining these predictions, and the expert interpretation of the results in the context of drug development.
Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a boronic acid moiety introduces a unique chemical functionality, enabling covalent interactions with biological targets, such as the active sites of serine proteases. Boronic acids are also key building blocks in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.
This compound, with the chemical formula C₁₀H₁₀BNO₂, combines the privileged quinoline scaffold with the versatile boronic acid group. Its structural features, including the aromatic rings and the polar boronic acid group, are expected to significantly influence its interactions with biological systems and its analytical behavior, particularly in ion mobility-mass spectrometry (IM-MS).
The Significance of Collision Cross Section (CCS) in Drug Development
Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. The fundamental parameter derived from IM-MS is the collision cross section (CCS), which is a measure of the effective area of an ion as it travels through a buffer gas. A molecule's CCS is intimately linked to its three-dimensional conformation.
For drug development professionals, CCS values serve as a unique molecular identifier, aiding in:
-
Isomer differentiation: Distinguishing between structural isomers, which can have identical masses but different biological activities.
-
Conformational analysis: Providing insights into the gas-phase structure of a molecule, which can be correlated with its solution-phase and receptor-bound conformations.
-
Enhanced confidence in compound identification: Adding an orthogonal dimension of data to traditional liquid chromatography-mass spectrometry (LC-MS) workflows, reducing the ambiguity of compound identification in complex matrices.
Given the cost and time associated with synthesizing and purifying standards for experimental CCS determination, accurate and reliable in silico prediction methods are invaluable tools in the early stages of drug discovery.
Methodologies for Predicting Collision Cross Section: A Paradigm Shift Towards Machine Learning
The prediction of CCS values can be broadly categorized into two approaches: physics-based computational methods and data-driven machine learning models.
Physics-based methods involve calculating the momentum transfer between the ion and the buffer gas based on the ion's three-dimensional structure. While often accurate, these methods can be computationally intensive and time-consuming.
Machine learning models , on the other hand, have gained significant traction due to their high-throughput nature and impressive accuracy.[1][2][3][4][5] These models are trained on large databases of experimentally determined CCS values and learn the complex relationships between a molecule's structural features (encoded as molecular descriptors) and its CCS. The general workflow for machine learning-based CCS prediction is as follows:
Two prominent and publicly accessible machine learning-based tools for CCS prediction are CCSbase and AllCCS .
-
CCSbase: This platform utilizes a machine learning model trained on a comprehensive database of experimental CCS values from various sources and instrument types.[2] It offers predictions for a range of common adducts.
-
AllCCS: This tool employs a deep learning model and also provides predictions for multiple adducts. It is designed to offer high accuracy and broad applicability across different chemical classes.
Predicted Collision Cross Section for this compound
The following table summarizes the predicted collision cross section (CCS) values in nitrogen drift gas (Ų) for this compound, obtained using the CCSbase and AllCCS web servers. The predictions were generated using the SMILES string for the molecule: B(C1=CC2=CC=CC(=C2N=C1)C)(O)O.
| Adduct | m/z | Predicted CCS (Ų) - CCSbase | Predicted CCS (Ų) - AllCCS |
| [M+H]⁺ | 188.0877 | 137.2 | 136.1 |
| [M+Na]⁺ | 210.0697 | 146.0 | 142.0 |
| [M-H]⁻ | 186.0732 | 138.2 | 132.8 |
| [M+NH₄]⁺ | 205.1143 | 155.6 | 142.0 |
| [M+K]⁺ | 226.0436 | 142.5 | 146.0 |
| [M+H-H₂O]⁺ | 170.0777 | 131.1 | 131.7 |
| [M+HCOO]⁻ | 232.0787 | 156.2 | 140.2 |
Experimental Protocols: A Step-by-Step Guide to In Silico CCS Prediction
The following protocols detail the steps for obtaining predicted CCS values for this compound using the CCSbase and AllCCS web servers.
Protocol for CCS Prediction using CCSbase
-
Navigate to the CCSbase Website: Open a web browser and go to the CCSbase prediction server.
-
Input the Molecular Structure: Locate the input field for the molecular structure. Enter the SMILES string for this compound: B(C1=CC2=CC=CC(=C2N=C1)C)(O)O.
-
Initiate the Prediction: Click the "Predict" or "Submit" button to start the calculation.
-
Retrieve the Results: The predicted CCS values for various adducts will be displayed in a results table.
Protocol for CCS Prediction using AllCCS
-
Access the AllCCS Web Server: Open a web browser and navigate to the AllCCS prediction portal.
-
Provide the SMILES String: In the designated input area, paste the SMILES string for this compound: B(C1=CC2=CC=CC(=C2N=C1)C)(O)O.
-
Submit for Calculation: Click the "Predict" or "Submit" button.
-
Analyze the Output: The AllCCS server will return a table of predicted CCS values for a comprehensive list of adducts.
Discussion and Expert Insights: Interpreting the Predicted CCS Values
The predicted CCS values from both CCSbase and AllCCS show a high degree of concordance for several adducts, particularly for the [M+H]⁺ and [M+H-H₂O]⁺ ions. This agreement between two different machine learning models lends confidence to the predicted values. The slight variations observed for other adducts, such as [M+Na]⁺ and [M-H]⁻, may be attributed to differences in the training datasets and the specific algorithms employed by each platform.
From a physicochemical perspective, the relatively compact CCS values are consistent with the planar and rigid nature of the quinoline ring system. The presence of the boronic acid group, with its potential for intramolecular hydrogen bonding and interactions with adduct ions, will influence the overall three-dimensional structure and, consequently, the CCS. For instance, the formation of a sodium adduct ([M+Na]⁺) typically results in a larger CCS compared to the protonated molecule ([M+H]⁺), as the sodium ion can coordinate with multiple electronegative atoms, leading to a more extended conformation.
It is crucial to acknowledge that these are predicted values. While machine learning models for CCS prediction have demonstrated high accuracy, with median relative errors often below 3%, experimental validation remains the gold standard. The lack of readily available experimental CCS data for this compound or its close analogs underscores the critical role of predictive tools in modern research. These in silico data provide a valuable starting point for compound identification and characterization, guiding further experimental work.
Conclusion: The Future of In Silico CCS Prediction in Drug Discovery
The ability to accurately predict the collision cross section of a molecule like this compound from its chemical structure alone is a testament to the power of machine learning in the chemical sciences. These predictive workflows empower researchers to gain deeper insights into the structural properties of their compounds of interest at an early stage, accelerating the drug discovery and development pipeline. As experimental CCS databases continue to grow and machine learning models become more sophisticated, the accuracy and reliability of in silico CCS prediction will undoubtedly increase, further solidifying its place as an indispensable tool for the modern medicinal chemist and analytical scientist.
References
- 1. Collision Cross Section Prediction Based on Machine Learning [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: An In-depth Technical Guide to the Applications of 8-Substituted Quinolines
Abstract
The quinoline ring system, a fused aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Among its numerous derivatives, those substituted at the 8-position exhibit a remarkable breadth of applications, owing to the unique electronic and steric environment conferred by this substitution pattern. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and diverse applications of 8-substituted quinolines. We will delve into their critical roles as anticancer, antimicrobial, and neuroprotective agents, as well as their burgeoning importance in the development of advanced materials such as organic light-emitting diodes (OLEDs) and chemosensors. This document synthesizes field-proven insights with established scientific principles to serve as a practical resource for the design and implementation of novel 8-substituted quinoline-based technologies.
The 8-Substituted Quinoline Core: A Gateway to Diverse Functionality
The quinoline scaffold itself is a versatile building block, but substitution at the 8-position introduces distinct properties. The proximity of the C8 substituent to the ring nitrogen allows for intramolecular interactions, particularly hydrogen bonding and metal chelation, which are pivotal to many of their biological and material functions.[2] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a powerful bidentate chelating agent for a wide array of metal ions.[3] This ability to interact with metal ions is a recurring theme in the applications of these compounds, from disrupting metal homeostasis in cancer cells and microbes to tuning the emissive properties of OLEDs.
Medicinal Chemistry Applications: Targeting Disease with Precision
The unique structural features of 8-substituted quinolines have been extensively exploited in the development of therapeutic agents for a range of diseases.
Anticancer Agents: A Multi-pronged Attack on Malignancy
8-Substituted quinolines have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.
The anticancer effects of 8-substituted quinolines are multifaceted and often involve:
-
Metal Ion Chelation and Homeostasis Disruption: Many 8-hydroxyquinoline derivatives exert their anticancer effects by chelating essential metal ions like copper and iron.[2] This can lead to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes crucial for cancer cell survival, and disruption of cellular signaling pathways. For instance, the copper complex of clioquinol (an 8-hydroxyquinoline derivative) has been shown to induce apoptosis by inactivating superoxide dismutase 1 (SOD1).[2]
-
Enzyme Inhibition: Specific 8-substituted quinolines have been designed to inhibit key enzymes involved in cancer progression. For example, certain derivatives act as inhibitors of Pim-1 kinase, a protein often overexpressed in various cancers and involved in cell survival and proliferation.[4]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[4] Furthermore, some brominated 8-hydroxyquinolines have been identified as topoisomerase I inhibitors, preventing the relaxation of supercoiled DNA and leading to cell death.
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the various mechanisms of action is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing the proliferation of cancer cells. Some quinoline-chalcone hybrids have been shown to cause G2/M phase cell cycle arrest.[5]
The anticancer activity of 8-hydroxyquinoline derivatives can involve the modulation of critical signaling pathways. For example, some rhodium(III) complexes of 8-hydroxyquinoline-triphenylphosphine have been shown to induce apoptosis via mitophagy pathways.[6]
Caption: Anticancer mechanisms of 8-hydroxyquinoline derivatives.
The following table summarizes the in vitro cytotoxic activity of representative 8-substituted quinoline derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [5] |
| Quinoline-Chalcone Hybrid | Compound 12e | HCT-116 (Colon) | 5.34 | [5] |
| Quinoline-Chalcone Hybrid | Compound 12e | MCF-7 (Breast) | 5.21 | [5] |
| 4-Amino-7-Chloroquinoline | N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | - | [5] |
| 8-Amino-quinoline derivative | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [7] |
| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid | Compound 6 (with C2' methyl) | A549 (Lung) | - | [8] |
| Zinc(II)-8-hydroxyquinoline complex | DQ6 | SK-OV-3CR (Ovarian) | 2.25 | [9] |
Antimicrobial Agents: Combating Infectious Diseases
8-Substituted quinolines, particularly 8-hydroxyquinoline and its halogenated derivatives, possess potent antimicrobial activity against a broad spectrum of bacteria and fungi.
The primary mechanism of antimicrobial action is believed to be the chelation of essential metal ions, such as iron, copper, and zinc, which are vital for microbial growth and enzymatic function. By sequestering these metal ions, 8-hydroxyquinoline derivatives disrupt critical metabolic processes in microorganisms, leading to growth inhibition and cell death.
The antimicrobial potency of 8-substituted quinolines is significantly influenced by the nature and position of substituents on the quinoline ring.
-
The 8-Hydroxy Group: The presence of the hydroxyl group at the 8-position is crucial for metal chelation and, consequently, for antimicrobial activity.
-
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, iodine) at positions 5 and/or 7 often enhances antimicrobial activity. This is attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.
-
Other Substituents: The addition of other functional groups can also modulate the antimicrobial spectrum and potency.
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 8-substituted quinoline derivatives against selected microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [10] |
| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 | [10] |
| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7a | Mycobacterium tuberculosis H37Rv | 20 | [10] |
| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [10] |
| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [10] |
| 8-hydroxyquinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [10] |
| Quinoxaline derivative 2d | Escherichia coli | 8 | [11] |
| Quinoxaline derivative 3c | Escherichia coli | 8 | [11] |
| N-methylbenzofuro[3,2-b]quinoline derivative 8 | Vancomycin-resistant Enterococcus faecium | 4 | [12] |
| Quinolinequinone QQ1 | Staphylococcus aureus | 1.22 | [13] |
| Quinolinequinone QQ5 | Staphylococcus aureus | 1.22 | [13] |
| Quinolinequinone QQ6 | Staphylococcus aureus | 1.22 | [13] |
Neuroprotective Agents: Guarding Against Neurological Decline
The ability of 8-hydroxyquinolines to chelate metal ions is also central to their neuroprotective effects.[2] In neurodegenerative diseases such as Alzheimer's and Parkinson's, an imbalance of metal ions in the brain contributes to oxidative stress and neuronal damage.[2]
8-Hydroxyquinoline derivatives can cross the blood-brain barrier and chelate excess metal ions, thereby:
-
Reducing Oxidative Stress: By sequestering redox-active metal ions like copper and iron, they prevent the generation of harmful reactive oxygen species.
-
Inhibiting Protein Aggregation: Metal ions can promote the aggregation of proteins like amyloid-beta, a hallmark of Alzheimer's disease. By chelating these ions, 8-hydroxyquinolines can inhibit this process.
-
Modulating Enzyme Activity: Some derivatives are designed as multi-target-directed ligands, inhibiting enzymes like cholinesterases and monoamine oxidases, which are relevant targets in neurodegenerative diseases.[14]
8-Hydroxyquinoline derivatives can exert their neuroprotective effects by modulating signaling pathways involved in cell survival and stress response. For instance, they have been shown to attenuate the increased expression of calpain, a calcium-dependent protease involved in neuronal cell death, under high-glucose conditions.[15][16]
Caption: Neuroprotective mechanisms of 8-hydroxyquinoline derivatives.
Materials Science Applications: Engineering Light and Detection
Beyond their therapeutic potential, 8-substituted quinolines are integral components in the fabrication of advanced organic electronic devices and sensitive chemical sensors.
Organic Light-Emitting Diodes (OLEDs)
Tris(8-hydroxyquinolinato)aluminum (Alq3) is a canonical example of an 8-substituted quinoline derivative that has been widely used in OLEDs as an electron-transporting and light-emitting material. The luminescence properties of these metal complexes can be tuned by modifying the substituents on the quinoline ring. Electron-donating groups can lead to a red-shift in emission, while electron-withdrawing groups can cause a blue-shift.
Chemosensors
The metal-chelating ability of 8-hydroxyquinolines makes them excellent candidates for the development of fluorescent chemosensors.[17] The fluorescence of the 8-hydroxyquinoline scaffold is often quenched in its free form but can be significantly enhanced upon complexation with a metal ion. This "turn-on" fluorescence response allows for the sensitive and selective detection of various metal ions. The design of these chemosensors often involves the introduction of specific recognition moieties to enhance selectivity for a particular metal ion. The sensing mechanism is frequently based on the inhibition of excited-state intramolecular proton transfer (ESIPT) upon metal binding.[18][19][20]
Synthesis of 8-Substituted Quinolines: Building the Core
Several classical and modern synthetic methods are employed for the construction of the quinoline ring system, which can then be further functionalized at the 8-position.
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[21][22]
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (optional, as a moderator)
Procedure:
-
In a fume hood, combine aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[23]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[23]
Caption: Experimental workflow for the Skraup synthesis of quinoline.[23]
The Friedländer Synthesis
The Friedländer synthesis is another versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[4][24][25][26]
Materials:
-
2-Aminobenzoyl compound (e.g., 2-aminobenzaldehyde or 2-aminobenzophenone)
-
Carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminobenzoyl compound and the carbonyl compound in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction mixture at an appropriate temperature (e.g., 60°C or reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution of sodium bicarbonate for an acid-catalyzed reaction).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
References
- 1. prepchem.com [prepchem.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 9. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 22. iipseries.org [iipseries.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. organicreactions.org [organicreactions.org]
- 26. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
The Dual Nature of the 8-Methyl Group in Quinoline Boronic Acids: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Electronic and Steric Effects of the 8-Methyl Group in Quinoline Boronic Acids.
Shanghai, China – January 7, 2026 – This technical guide provides a comprehensive analysis of the electronic and steric effects of the 8-methyl group in quinoline boronic acids. Authored for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of these effects on molecular reactivity, synthetic utility, and potential pharmacological applications. Quinoline derivatives are pivotal scaffolds in modern drug discovery, with numerous approved drugs featuring this core structure for treating a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3][4] The introduction of a boronic acid moiety further enhances their utility, particularly in the realm of carbon-carbon bond formation and as potential therapeutic agents themselves.[5][6]
This guide will dissect the fundamental principles governing the behavior of 8-methylquinoline boronic acids, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Quinoline Boronic Acid Scaffold
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] These compounds are integral to the development of antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][7] The incorporation of a boronic acid group into the quinoline framework creates a versatile molecule with broad applications, most notably as a key coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8][9]
The position of substituents on the quinoline ring profoundly influences the molecule's properties. This guide focuses on the specific impact of a methyl group at the 8-position, adjacent to the nitrogen atom and often in close proximity to a boronic acid function, examining how its electronic and steric characteristics dictate the molecule's behavior.
The Dichotomy of the 8-Methyl Group: Electronic and Steric Effects
The 8-methyl group exerts a dual influence on the quinoline boronic acid scaffold, simultaneously altering its electronic landscape and imposing significant steric constraints. Understanding this dichotomy is crucial for predicting reactivity and designing effective synthetic strategies.
Electronic Effects: An Inductive Push
Methyl groups are generally considered electron-donating groups (EDGs) through an inductive effect (+I) and hyperconjugation.[10][11] When attached to an aromatic system like quinoline, the 8-methyl group increases the electron density of the ring system.[12][13] This has several important consequences:
-
Increased Nucleophilicity: The heightened electron density makes the quinoline ring more nucleophilic and thus more reactive towards electrophiles.[12]
-
Modulation of Boronic Acid Acidity: The electron-donating nature of the methyl group can influence the Lewis acidity of the boronic acid moiety. Generally, electron-donating groups increase the pKa of aryl boronic acids, making them less acidic.[6][14] This can, in turn, affect the rate of transmetalation in catalytic cycles like the Suzuki-Miyaura coupling.[15]
Steric Effects: A Bulky Obstacle
The placement of the methyl group at the 8-position introduces significant steric hindrance around the nitrogen atom and any functional group at the 8-position, such as a boronic acid. This spatial bulk can dramatically impact reaction outcomes:
-
Hindrance of Metal Coordination: In transition metal-catalyzed reactions, the steric bulk of the 8-methyl group can impede the coordination of the metal center to the nitrogen atom or the boronic acid group. This can slow down or even inhibit reactions that rely on such coordination.[16][17]
-
Restricted Rotational Freedom: The proximity of the 8-methyl group to the boronic acid can restrict the free rotation around the C-B bond, influencing the conformational preferences of the molecule.
-
Challenges in Synthesis and Reactions: The steric hindrance posed by the 8-methyl group can make the synthesis of 8-substituted quinoline boronic acids challenging.[18] Furthermore, subsequent reactions involving the boronic acid, such as the Suzuki-Miyaura coupling, can be significantly slower or require more forcing conditions compared to less hindered analogues.[19][20]
Experimental Probing of Electronic and Steric Effects
A combination of synthetic, spectroscopic, and kinetic studies is essential to fully elucidate the impact of the 8-methyl group.
Synthesis of 8-Methylquinoline Derivatives
The synthesis of 8-methylquinoline and its subsequent functionalization to introduce a boronic acid group are foundational steps. A common route to 8-methylquinoline involves the Skraup synthesis or related methods.[21]
A general procedure for the synthesis of 8-methylquinoline is as follows:
-
Reaction Setup: In a sealed pressure vessel under an inert atmosphere (e.g., argon), combine o-toluidine, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
Acid Catalyst: Add concentrated sulfuric acid cautiously to the mixture.
-
Heating: Heat the reaction mixture with vigorous stirring for several hours. The reaction temperature is typically elevated.
-
Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide).
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or chromatography.
The introduction of a boronic acid group at a specific position on the 8-methylquinoline ring can be achieved through various methods, often involving a halogenated intermediate. For instance, (8-Methylquinolin-5-yl)boronic acid is a commercially available derivative.[22] A general approach for the synthesis of such compounds could involve:
-
Halogenation: Selective bromination or iodination of 8-methylquinoline at the desired position.
-
Lithiation: Treatment of the halogenated 8-methylquinoline with a strong base like n-butyllithium at low temperature to generate a lithiated intermediate.
-
Borylation: Quenching the lithiated species with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: Acidic workup to hydrolyze the boronate ester to the desired boronic acid.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for probing the electronic environment of the quinoline ring and the boron atom.
-
¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons in 8-methylquinoline boronic acid compared to an unsubstituted quinoline boronic acid can provide insights into the electron-donating effect of the methyl group.[23][24]
-
¹¹B NMR: This technique is particularly useful for studying the coordination state and acidity of the boronic acid.[25][26] The chemical shift of the boron nucleus is sensitive to its hybridization state (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate).[25]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of 8-methylquinoline boronic acids.[27][28] This technique can be used to:
-
Confirm Molecular Geometry: Determine precise bond lengths and angles.
-
Visualize Steric Hindrance: Provide a clear picture of the spatial arrangement of the 8-methyl group relative to the boronic acid and the rest of the molecule.[29][30]
Kinetic Studies of the Suzuki-Miyaura Coupling
To quantitatively assess the impact of the 8-methyl group on reactivity, kinetic studies of the Suzuki-Miyaura coupling can be performed.[15]
-
Reaction Setup: A reaction vessel is charged with the quinoline boronic acid (e.g., 8-methylquinoline-5-boronic acid and a control like quinoline-5-boronic acid), an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).
-
Monitoring: The reaction is maintained at a constant temperature, and aliquots are withdrawn at regular intervals.
-
Analysis: The concentration of the product is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The initial reaction rate is determined from the slope of the concentration versus time plot. Comparing the rates for the 8-methyl-substituted and unsubstituted quinoline boronic acids provides a quantitative measure of the steric and electronic effects.
Implications in Synthetic Chemistry and Drug Development
The electronic and steric effects of the 8-methyl group have significant practical implications:
-
Synthetic Strategy: The steric hindrance may necessitate the use of more active catalysts, specialized ligands, or higher reaction temperatures to achieve good yields in cross-coupling reactions.[20][31] The choice of solvent and base can also be critical.[32]
-
Drug Design: The 8-methyl group can be strategically incorporated into a drug candidate to:
-
Fine-tune Electronic Properties: Modulate the pKa and reactivity of the molecule.
-
Introduce Steric Bulk: Influence binding to a biological target by either promoting a specific conformation or preventing unwanted interactions.
-
Block Metabolism: The methyl group can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.
-
Data Summary and Visualization
Table 1: Comparative Data for Quinoline Boronic Acids
| Compound | Key NMR Shift (ppm) | Relative Suzuki Coupling Rate |
| Quinoline-5-boronic acid | Data to be experimentally determined | 1.0 (Reference) |
| 8-Methylquinoline-5-boronic acid | Data to be experimentally determined | Expected to be < 1.0 |
Diagrams
Caption: Steric hindrance from the 8-methyl group impeding transmetalation.
Caption: Workflow for investigating electronic and steric effects.
Conclusion
The 8-methyl group in quinoline boronic acids presents a fascinating case of dual electronic and steric influences. While its electron-donating nature can enhance the nucleophilicity of the quinoline ring, its steric bulk often dominates, leading to reduced reactivity in sterically demanding reactions like the Suzuki-Miyaura coupling. A thorough understanding of these competing effects, gained through the systematic experimental approach outlined in this guide, is paramount for the rational design of synthetic routes and the development of novel quinoline-based therapeutics. By harnessing these fundamental principles, researchers can better predict and control the outcomes of their chemical transformations, ultimately accelerating the discovery of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. proprep.com [proprep.com]
- 11. thestudentroom.co.uk [thestudentroom.co.uk]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. youtube.com [youtube.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 22. chembk.com [chembk.com]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 25. par.nsf.gov [par.nsf.gov]
- 26. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Suzuki Coupling [organic-chemistry.org]
- 32. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (8-Methylquinolin-3-yl)boronic Acid
Introduction: The Strategic Importance of the 8-Methylquinoline Moiety
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. Specifically, the 8-methylquinoline framework offers a unique substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of (8-methylquinolin-3-yl)boronic acid with various aryl and heteroaryl halides, a key transformation for drug discovery and development professionals.
The inherent basicity of the quinoline nitrogen can present challenges in palladium-catalyzed reactions, often leading to catalyst inhibition.[3] This guide will address these challenges head-on, providing field-proven insights and detailed protocols to ensure successful and reproducible outcomes.
Mechanistic Considerations for a Self-Validating Protocol
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
A critical step is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[5] The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for an efficient reaction, especially when dealing with nitrogen-containing heterocycles.
Core Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
Experimental Workflow:
Figure 2. Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.2 eq), the aryl or heteroaryl bromide (1.0 eq), potassium phosphate (K₃PO₄) (2.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The addition of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Rationale for Reagent Selection
| Reagent/Condition | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[5] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | The quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Bulky, electron-rich ligands shield the palladium, preventing this coordination and promoting the desired catalytic cycle.[7] These ligands have shown high efficacy in couplings involving nitrogen-containing heterocycles.[8] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | A base is required to activate the boronic acid. K₃PO₄ is often a good choice for nitrogen-containing heterocycles as it is a moderately strong base that is effective in promoting the reaction without causing significant side reactions.[3][9] |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, or DMF/Water | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.[2] Degassing the solvents is crucial to remove dissolved oxygen. |
| Temperature | 80-100 °C | This temperature range is generally sufficient to drive the reaction to completion in a reasonable timeframe. The reactivity of the aryl halide (I > Br > Cl) will influence the required temperature.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by the quinoline nitrogen- Insufficiently activated boronic acid | - Use a fresh source of palladium catalyst and ligand.- Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to SPhos).- Use a stronger base (e.g., Cs₂CO₃) or increase the amount of base.- Ensure anhydrous and anaerobic conditions are strictly maintained. |
| Protodeboronation | - Presence of protic impurities (e.g., excess water)- Reaction temperature is too high or reaction time is too long | - Use anhydrous solvents and dry reagents thoroughly.- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[10]- Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. |
| Homocoupling | - Presence of oxygen in the reaction mixture- Inefficient oxidative addition | - Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[6]- Ensure the palladium catalyst is active. |
| Poor Solubility of Reagents | - Inappropriate solvent system | - Screen different solvent mixtures (e.g., increase the proportion of the more polar solvent like DMF or water).- Consider using a phase-transfer catalyst in some cases. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel chemical entities. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with nitrogen-containing heterocycles and achieve high yields of the desired coupled products. The protocol and insights provided in this application note serve as a robust foundation for the successful implementation of this important reaction in drug discovery and development programs.
References
- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Using (8-Methylquinolin-3-yl)boronic acid in C-C bond formation
An Application Guide to Palladium-Catalyzed C-C Bond Formation Using (8-Methylquinolin-3-yl)boronic Acid
Introduction: The Strategic Value of the Quinoline Moiety
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the quinoline scaffold is a privileged structural motif. Its presence in numerous biologically active compounds and functional materials necessitates robust and versatile methods for its incorporation into complex molecular architectures. This compound has emerged as a key building block for this purpose. This application note serves as a technical guide for researchers, providing an in-depth analysis of its application in carbon-carbon bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will explore the underlying mechanistic principles, critical parameters for reaction optimization, and detailed, field-proven protocols to empower scientists in their synthetic endeavors.
The Mechanism of Action: A Closer Look at the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its high functional group tolerance and relatively mild conditions.[1] The catalytic cycle, which is driven by a palladium catalyst, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding each step is critical for troubleshooting and optimizing reactions involving heteroaryl substrates like this compound.
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a square planar Pd(II) complex and is often the rate-determining step of the entire cycle.[1][4]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[5] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][7] This boronate then exchanges its organic group with the halide on the Pd(II) complex. The choice of base is therefore not trivial; it directly mediates the formation of the key reactive organoboron species.[8]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond in the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][9]
Application Notes: Optimizing for Success with a Heteroaryl Boronic Acid
The successful coupling of this compound requires careful consideration of several experimental parameters. Heteroaryl boronic acids can be prone to side reactions, most notably protodeboronation (replacement of the C-B bond with a C-H bond), which reduces yield.[10] The following insights guide the rational selection of reagents and conditions.
Pillar 1: The Palladium Precatalyst and Ligand System
The combination of a palladium source (precatalyst) and a phosphine ligand dictates the catalyst's activity and stability.
-
Palladium Precatalysts : Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[11] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and are reduced in situ to the active Pd(0) species.
-
Phosphine Ligands : This is arguably the most critical choice for challenging couplings. For heteroaryl substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are superior.[12][13] They promote faster rates of both oxidative addition and reductive elimination, which can outcompete decomposition pathways.[14] Ligands like SPhos and XPhos have demonstrated exceptional utility in coupling heteroaryl chlorides and sterically hindered substrates.[15] The use of N-heterocyclic carbenes (NHCs) has also gained traction as they can offer greater stability and reactivity compared to some phosphine ligands.[9]
Pillar 2: The Role and Selection of the Base
The base is not merely a spectator; it is a stoichiometric reagent that activates the boronic acid for transmetalation.[8]
-
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.
-
K₂CO₃ : A moderately strong and cost-effective base, often used in aqueous/organic solvent mixtures.
-
Cs₂CO₃ : More soluble in organic solvents and more basic than K₂CO₃, often providing higher yields for difficult couplings.
-
K₃PO₄ : A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and can accelerate reactions with sterically demanding substrates.
-
-
Fluoride Sources : Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly in minimizing protodeboronation with sensitive heteroaryl boronic acids.[10]
Pillar 3: Solvent Choice
The solvent must solubilize the reagents and be stable at the required reaction temperature. Common choices include:
-
Aprotic Polar Solvents : 1,4-Dioxane, Dimethylformamide (DMF), and Tetrahydrofuran (THF).
-
Aromatic Solvents : Toluene.
-
Mixed Solvent Systems : Often, a mixture of an organic solvent with water is used, especially with carbonate bases, to facilitate the dissolution of all components.[16]
Data Summary: Representative Reaction Conditions
The table below summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, illustrating the interplay of the parameters discussed.
| Entry | Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 92 |
| 2 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2.5) | Dioxane/H₂O | 110 | 18 | 85 |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 8 | 95 |
| 4 | 2-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | CsF (3.0) | Isopropanol | 80 | 16 | 88 |
Yields are illustrative and highly dependent on the precise experimental execution.
Experimental Protocols
The following protocols provide a validated starting point for laboratory execution. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst oxidation and protodeboronation.
General Workflow Overview
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol details the coupling of 4-bromoanisole with this compound.
Reagents:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filter pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 3-(4-methoxyphenyl)-8-methylquinoline.
Troubleshooting Common Issues
-
Low or No Conversion : This often points to an inactive catalyst. Ensure all reagents are anhydrous and the system was properly purged with an inert gas. Consider a more active ligand (e.g., a Buchwald-type ligand) or a different palladium precatalyst.[14]
-
Significant Protodeboronation : If the starting boronic acid is consumed but the desired product yield is low, with 8-methylquinoline as a major byproduct, protodeboronation is likely. This is exacerbated by excess water or high temperatures. Try switching to a milder base like CsF or K₂CO₃, or using a strictly anhydrous solvent system.[10]
-
Formation of Homocoupled Products : The formation of biaryl (from the aryl halide) or di-quinoline (from the boronic acid) side products can occur. This can sometimes be suppressed by adjusting the ligand-to-palladium ratio or lowering the catalyst loading.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex molecules containing the quinoline core. Its successful application in Suzuki-Miyaura cross-coupling reactions is highly achievable through the rational selection of catalyst, ligand, base, and solvent. By understanding the mechanistic underpinnings and key optimization parameters outlined in this guide, researchers can effectively harness the potential of this valuable building block to advance their scientific objectives.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Palladium Catalyst Systems for Suzuki-Miyaura Coupling with Quinoline Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance and Challenges of Incorporating Quinolines
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and antimicrobial agents, and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation in modern organic synthesis, prized for its functional group tolerance and relatively mild conditions.[2][3][4] However, the application of this powerful reaction to nitrogen-containing heterocycles like quinoline, particularly with quinoline boronic acids as the nucleophilic partner, presents a unique set of challenges that can often lead to low yields or complete reaction failure.[5][6]
The primary obstacle lies in the Lewis basicity of the quinoline nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium center, acting as a ligand and effectively poisoning the catalyst by forming inactive or less active species.[5] This catalyst inhibition can stall the catalytic cycle, preventing efficient coupling.[6] Furthermore, heteroaryl boronic acids, including those of quinoline, can be susceptible to competitive side reactions such as protodeboronation, where the C-B bond is cleaved by a proton source, and homocoupling.[6][7]
This application note provides a comprehensive guide to navigating these challenges. We will delve into the critical parameters for successful Suzuki-Miyaura coupling with quinoline boronic acids, from the rational selection of palladium precatalysts and ligands to the optimization of bases and solvents. Detailed, field-proven protocols and troubleshooting advice are provided to empower researchers to confidently and efficiently incorporate quinoline scaffolds into their target molecules.
Understanding the Core Components: A Mechanistic Approach to Catalyst System Selection
The success of a Suzuki-Miyaura coupling involving quinoline boronic acids is not merely procedural; it is rooted in a fundamental understanding of the catalytic cycle and the specific roles of each reagent. The choice of each component should be a deliberate strategy to favor the desired cross-coupling pathway while mitigating catalyst poisoning and substrate decomposition.
The Catalytic Cycle: A Visual Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this cycle is paramount to troubleshooting and optimizing your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Palladium Precatalyst: Choosing the Right Entry Point
The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[9] While Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly, they are often air-sensitive.[5] More commonly, air-stable Pd(II) precatalysts are employed, which are reduced in situ to the active Pd(0) form.[9][10]
-
Traditional Precatalysts: Simple salts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are cost-effective but require in situ reduction, which can sometimes be inefficient and lead to the formation of palladium black (inactive palladium).[9][11]
-
Well-Defined Precatalysts (Buchwald-Type): Modern precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are highly efficient.[12] These complexes are designed for rapid and clean generation of the active monoligated Pd(0) species, which is often crucial for challenging couplings.[13][14] Using a well-defined precatalyst can minimize opportunities for catalyst deactivation before the coupling begins.[6]
The Ligand: The Key to Mitigating Catalyst Poisoning
For coupling reactions involving quinolines, the choice of ligand is arguably the most critical parameter. The ligand's primary role is to stabilize the palladium center and modulate its reactivity.[15][16] In this context, its most important function is to sterically shield the palladium, preventing the quinoline nitrogen from coordinating and poisoning the catalyst.[5]
-
Bulky, Electron-Rich Monodentate Phosphines: Ligands such as XPhos, SPhos, and RuPhos are the gold standard for coupling nitrogen-containing heterocycles.[5] Their steric bulk creates a protective pocket around the palladium atom, while their electron-donating nature promotes the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[17][18]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable complexes with palladium.[12] They can be highly effective in challenging cross-coupling reactions and offer an alternative to phosphine ligands.[19]
The Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[19] The choice of base can significantly impact reaction rate and yield.
-
Common Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[11][20]
-
Strength and Solubility: Stronger bases like K₃PO₄ are often required for less reactive substrates. The solubility of the base is also a factor; a heterogeneous mixture can sometimes lead to reproducibility issues.
-
Impact on Protodeboronation: The basic conditions required for the reaction can also promote the undesired protodeboronation of the quinoline boronic acid.[6][7] A careful balance must be struck, using a base that is strong enough to promote transmetalation but not so harsh that it leads to significant substrate decomposition.
The Solvent: Creating the Right Environment
The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. Anhydrous, degassed solvents are crucial, as oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[5][10]
-
Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane/water, THF/water, or DME/water are commonly employed.[10][11] The presence of water can be beneficial, often accelerating the reaction, though it can also contribute to protodeboronation if not carefully controlled.[21]
-
Anhydrous Conditions: In cases where protodeboronation is a significant issue, running the reaction under strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be an effective strategy.[22]
Comparative Summary of Palladium Catalyst Systems
The following table summarizes common catalyst systems for Suzuki-Miyaura couplings, with a focus on their suitability for challenging substrates like quinoline boronic acids.
| Catalyst System | Palladium Precatalyst | Ligand | Typical Base | Solvent System | Key Advantages & Considerations |
| Buchwald System | XPhos Pd G3/G4 | XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | High activity for challenging substrates. Precatalyst ensures efficient generation of active Pd(0).[10] Ideal for quinoline couplings. |
| In-situ Generation | Pd(OAc)₂ | SPhos, RuPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane | Cost-effective. Ligand-to-metal ratio may require optimization.[11] Risk of inefficient catalyst activation. |
| Classic System | Pd(PPh₃)₄ | PPh₃ (internal) | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O | Less effective for electron-rich or sterically hindered substrates. Prone to catalyst poisoning by quinolines. |
| NHC System | PEPPSI-IPr | IPr (internal) | K₂CO₃, KOtBu | THF, iPrOH | Highly active and stable catalysts.[23] Good alternative to phosphine-based systems. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and phosphine ligands can be toxic and should be handled with care. All reactions should be set up under an inert atmosphere of nitrogen or argon.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Aromatic with Quinoline Boronic Acid
This protocol provides a robust starting point for the coupling of an aryl halide (Ar-X) with a quinoline boronic acid.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Aryl halide (1.0 equiv)
-
Quinoline boronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[10]
-
Ligand (if not part of the precatalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[11]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to make a 0.1 - 0.5 M solution)[10]
-
Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation:
-
Place the aryl halide (1.0 equiv), quinoline boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv) into the oven-dried reaction vial containing a magnetic stir bar.[11]
-
Seal the vial with the septum cap.
-
Evacuate and backfill the vial with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[10] If using an in-situ system, add the palladium source and the ligand.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).[10]
-
-
Reaction:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[10]
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[10]
-
-
Workup:
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.[11]
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10][11]
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[10]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Catalyst Poisoning: Quinoline nitrogen coordinating to palladium.[5] 2. Inactive Catalyst: Precatalyst not efficiently reduced to Pd(0).[10] 3. Protodeboronation: Decomposition of the quinoline boronic acid.[6] 4. Oxygen Contamination: Deactivates catalyst and promotes homocoupling.[10] | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[5] 2. Use a well-defined precatalyst (e.g., Buchwald G3/G4).[13] 3. Use a milder base, lower the reaction temperature, or use a boronic ester (e.g., pinacol ester) which is more stable.[13] Consider anhydrous conditions.[22] 4. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Promotes oxidative homocoupling.[6][10] 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions can dominate. | 1. Improve degassing procedure for solvents and ensure a robust inert atmosphere. 2. Screen different bases or solvents to optimize the transmetalation rate. Ensure the boronic acid is of high purity. |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species has aggregated into inactive palladium metal. | This often indicates the ligand is not sufficiently stabilizing the catalyst. Use a more robust or bulkier ligand. Lowering the reaction temperature may also help. |
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi-res.com [mdpi-res.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 15. nbinno.com [nbinno.com]
- 16. gessnergroup.com [gessnergroup.com]
- 17. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
Application Notes & Protocols: (8-Methylquinolin-3-yl)boronic acid in the Synthesis of Biaryl Compounds
Abstract
The biaryl motif is a privileged scaffold in medicinal chemistry, materials science, and natural product synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing these carbon-carbon bonds. This guide provides an in-depth exploration of (8-Methylquinolin-3-yl)boronic acid as a key building block for introducing the valuable 8-methylquinoline moiety into biaryl structures. We will dissect the mechanistic underpinnings of the Suzuki-Miyaura coupling, offer a detailed, field-tested experimental protocol, and provide a systematic approach to reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Significance of Quinoline-Containing Biaryls
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone scaffold in organic and pharmaceutical chemistry.[1] Derivatives of quinoline are prevalent in a vast array of pharmacologically active compounds, exhibiting anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] The strategic incorporation of a quinoline unit into a biaryl structure can significantly modulate a molecule's physicochemical properties, including its planarity, lipophilicity, and metabolic stability, thereby enhancing its potential as a therapeutic agent or functional material.
This compound is a specialized reagent that enables the direct installation of the 8-methylquinoline fragment. The Suzuki-Miyaura reaction, celebrated for its mild conditions and exceptional functional group tolerance, is the premier method for utilizing this reagent to forge C(sp²)-C(sp²) bonds and access complex biaryl compounds.[3][5]
Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium-based catalytic cycle. A comprehensive understanding of this mechanism is paramount for rational protocol design and troubleshooting. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
-
Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This irreversible step forms a square planar Palladium(II) intermediate.
-
Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron species is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) is first activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. This boronate then displaces the halide on the Pd(II) complex, forming a new di-organopalladium(II) intermediate.
-
Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]
The use of heteroaryl boronic acids, such as this compound, introduces specific considerations. The Lewis basic nitrogen of the quinoline ring can potentially coordinate to the palladium center, which may influence catalyst activity. Furthermore, heteroaryl boronic acids can be susceptible to competitive protodeboronation (cleavage of the C-B bond by a proton source), a side reaction that reduces yield.[3][6] Careful selection of the base and solvent system is critical to mitigate these effects.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Profile: this compound
This boronic acid is the key to incorporating the 8-methylquinoline scaffold. Its properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | N/A |
| Molecular Formula | C₁₀H₁₀BNO₂ |
| Molecular Weight | 187.01 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Storage | Store at 2-8°C under an inert atmosphere. Boronic acids can be sensitive to air and moisture. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific aryl halide used.
Reaction Scheme: Ar-Br + (8-Methylquinolin-3-yl)B(OH)₂ --[Pd Catalyst, Base, Solvent]--> Ar-(8-Methylquinolin-3-yl)
Materials and Reagents
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Moles (mmol) | Quantity | Role |
| Aryl Bromide (Ar-Br) | Substrate-dependent | Substrate-dependent | 1.0 | 1.0 equiv | Electrophile |
| This compound | N/A | 187.01 | 1.2 | 224 mg | Nucleophile |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 (3 mol%) | 35 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL | Solvent |
| Water (degassed) | 7732-18-5 | 18.02 | - | 2 mL | Co-Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 224 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg). Using degassed solvents, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.
Optimization and Troubleshooting
Achieving high yields in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, often requires fine-tuning.[10] The following table outlines key parameters and their impact.
| Parameter | Options & Considerations | Causality and Rationale |
| Palladium Catalyst/Ligand | Pd(PPh₃)₄: Good general-purpose catalyst. PdCl₂(dppf): Often excellent for heteroaromatics; less sensitive to air. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphines that can accelerate oxidative addition and reductive elimination, often allowing for lower catalyst loading and milder temperatures.[11] | The ligand sphere around the palladium atom dictates its reactivity and stability. Electron-rich, bulky ligands promote the key catalytic steps and prevent catalyst decomposition, which is a common failure mode.[6] |
| Base | K₂CO₃, Cs₂CO₃: Strong bases, effective for most couplings. Cs₂CO₃ is more soluble and often gives better results. K₃PO₄: A strong, non-nucleophilic base, often used in challenging couplings. KF: A mild base used to minimize protodeboronation of sensitive boronic acids. | The base is essential for activating the boronic acid to form the boronate. However, overly strong bases in protic solvents can accelerate the undesired protodeboronation side reaction.[3][6] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DME/H₂O: Aqueous mixtures are common and effective. Water aids in dissolving the base and facilitates the formation of the active boronate. Anhydrous Toluene, THF: Can be used to suppress protodeboronation, especially with milder bases like KF. | The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present). The choice can dramatically impact reaction rates and side product formation. |
| Temperature | 80-110 °C: Typical range. | Higher temperatures increase reaction rates but can also promote catalyst decomposition and side reactions like protodeboronation. Optimization is key to finding a balance between reaction completion and product/catalyst stability. |
Troubleshooting Workflow
When a reaction fails or gives a low yield, a systematic approach is crucial.
Caption: A decision workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Conclusion
This compound is a powerful and highly effective reagent for the synthesis of biaryl compounds containing the 8-methylquinoline scaffold. Through the robust and versatile Suzuki-Miyaura cross-coupling reaction, researchers can access a diverse range of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of the reaction mechanism, coupled with careful optimization of catalyst, base, and solvent, will enable the successful application of this valuable synthetic building block.
References
- 1. metaphactory [semopenalex.org]
- 2. (8-Methylquinolin-5-yl)boronic acid hydrate|BLD Pharm [bldpharm.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 8-キノリンボロン酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. watsonnoke.com [watsonnoke.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. reddit.com [reddit.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules Using (8-Methylquinolin-3-yl)boronic Acid
Introduction: The Strategic Imperative of Late-Stage Functionalization
In the landscape of modern drug discovery and materials science, the ability to modify complex molecules at a late stage of a synthetic sequence is a paramount challenge. Late-stage functionalization (LSF) offers a powerful strategy to diversify molecular scaffolds, fine-tune biological activity, and introduce probes or labels without the need for de novo synthesis.[1] This approach accelerates the generation of structure-activity relationships (SAR) and allows for the rapid optimization of lead compounds.[1] Among the myriad of tools available for LSF, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its broad functional group tolerance and reliability in forming carbon-carbon bonds.[2][3]
This application note focuses on the utility of (8-Methylquinolin-3-yl)boronic acid as a versatile reagent for the late-stage arylation of complex molecules. The quinoline motif is a privileged scaffold in medicinal chemistry, and the introduction of this specific fragment can imbue target molecules with novel photophysical, coordinating, or biological properties. The presence of the 8-methyl group offers an additional vector for potential subsequent functionalization through C(sp³)–H activation, further expanding the accessible chemical space.[4]
The Unique Profile of this compound
This compound is a heteroarylboronic acid that serves as a coupling partner in palladium-catalyzed cross-coupling reactions. The quinoline core is electron-deficient, which can influence its reactivity in the Suzuki-Miyaura catalytic cycle. The nitrogen atom can coordinate to the palladium center, which in some cases can lead to catalyst inhibition, a phenomenon known as the "2-pyridyl problem" when the nitrogen is ortho to the boronic acid.[5] However, with the boronic acid at the 3-position, this inhibitory effect is diminished.
The 8-methyl group, while seemingly a minor modification, can have significant implications:
-
Steric Influence: It can modulate the conformation of the quinoline ring and its interactions with the catalytic complex.
-
Electronic Tuning: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the quinoline system.
-
Secondary Functionalization Handle: The methyl group's C(sp³)–H bonds can be amenable to subsequent, orthogonal functionalization strategies, such as rhodium-catalyzed C–H activation.[4]
Protocol 1: Synthesis of this compound
The synthesis of this compound can be readily achieved from commercially available 3-bromo-8-methylquinoline via a lithium-halogen exchange followed by trapping with a borate ester.[6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
3-Bromo-8-methylquinoline
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate (aq.)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
To a flame-dried 250 mL two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-8-methylquinoline (1.0 eq) and anhydrous THF (to make a 0.1 M solution).
-
Add triisopropyl borate (2.0 eq) to the solution.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 eq) dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Remove the cooling bath and allow the reaction to warm to 0 °C.
-
Quench the reaction by the slow addition of 2 M aq. HCl.
-
Adjust the pH of the aqueous layer to ~7 with saturated aq. sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Add hexanes to the residue to precipitate the product.
-
Isolate the white solid by filtration, wash with cold hexanes, and dry under vacuum to yield this compound.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a complex aryl or heteroaryl halide.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.[3]
Detailed Cross-Coupling Protocol
Materials:
-
Complex aryl/heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene, often with water)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data and Reaction Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing typical starting points for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Buchwald-Hartwig ligands like SPhos can enhance reactivity for sterically hindered or electron-poor substrates.[7] |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is a stronger base and can facilitate the transmetalation step, especially with less reactive boronic acids.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | A less polar solvent like toluene can sometimes minimize side reactions like protodeboronation.[5] |
| Temperature | 100 °C | 110 °C | Higher temperatures can overcome activation barriers but may also lead to decomposition. |
Troubleshooting Protodeboronation: A common side reaction with heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source. To mitigate this:
-
Use anhydrous solvents and reagents.
-
Employ a stronger, non-nucleophilic base.
-
Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable.[8]
Conclusion
This compound is a valuable tool for the late-stage functionalization of complex molecules. Its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the strategic introduction of a quinoline moiety, a privileged scaffold in medicinal chemistry. The 8-methyl group provides an additional layer of complexity and opportunity for further diversification. The protocols and guidelines presented herein offer a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful reagent in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Boronic Acids as Versatile Catalysts in the Tandem Alkylation of Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Alkylation
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties. The precise functionalization of the quinoline core, particularly through alkylation, is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles. Traditional methods for quinoline alkylation often require harsh conditions, pre-functionalized substrates, or expensive transition metal catalysts.[1]
In recent years, organoboron acids, particularly arylboronic acids, have emerged as powerful, mild, and environmentally benign catalysts for a variety of organic transformations. Their low toxicity, stability, and commercial availability make them highly attractive for applications in drug discovery and development.[1] This guide details the application of boronic acids as catalysts in a highly efficient, one-pot tandem reaction for the synthesis of N-alkylated and C,N-dialkylated tetrahydroquinolines directly from quinolines.
The Dual Catalytic Role of Boronic Acids
Boronic acids exhibit a unique dual catalytic function, acting as both mild Lewis acids and hydrogen-bond donors.[1] This dual reactivity is central to their efficacy in the tandem alkylation of quinolines.
-
Lewis Acidity : The sp²-hybridized boron atom possesses a vacant p-orbital, rendering the boronic acid a mild Lewis acid. This allows it to activate carbonyl groups and other electrophiles.
-
Hydrogen-Bond Donation : The hydroxyl groups of the boronic acid can act as hydrogen-bond donors, activating the quinoline ring towards reduction.[1]
This combination of activation modes allows for a cascade of reactions within a single pot, offering significant advantages in terms of step- and atom-economy.
Part 1: Tandem Reductive N-Alkylation of Quinolines
A highly efficient application of boronic acid catalysis is the one-pot tandem reduction of a quinoline to a 1,2,3,4-tetrahydroquinoline (THQ), followed by a reductive N-alkylation with an aldehyde.[1] This process avoids the need to isolate the intermediate THQ, streamlining the synthesis of these valuable N-alkylated heterocycles.
Reaction Mechanism
The reaction proceeds through a two-cycle catalytic process, elegantly orchestrated by the boronic acid catalyst.[1]
Cycle 1: Reduction of Quinoline
-
Activation : The boronic acid activates the quinoline ring for reduction via hydrogen-bonding interactions.[1]
-
Hydride Transfer : A hydride source, typically a Hantzsch ester, reduces the activated quinoline to yield the corresponding 1,2,3,4-tetrahydroquinoline (THQ).[1]
Cycle 2: Reductive N-Alkylation
-
Condensation : The boronic acid, now acting as a Lewis acid, catalyzes the condensation of the in-situ generated THQ with an aldehyde to form an iminium ion intermediate.[1]
-
Second Hydride Transfer : The Hantzsch ester reduces the iminium ion to furnish the final N-alkylated tetrahydroquinoline product, regenerating the boronic acid catalyst in the process.[1]
Caption: Boronic acid's dual catalytic role in quinoline alkylation.
Experimental Protocol: General Procedure for Reductive N-Alkylation
This protocol is a representative example for the synthesis of N-alkyl tetrahydroquinolines.
Materials and Reagents:
-
Substituted Quinoline (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Hantzsch Ester (3.5 equiv)
-
Arylboronic Acid Catalyst (e.g., 3-CF₃C₆H₄B(OH)₂) (25 mol%)
-
1,2-Dichloroethane (DCE) (0.25 M)
-
Reaction vessel (e.g., screw-cap vial)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Workflow:
Caption: Step-by-step workflow for the synthesis of N-alkyl THQs.
Step-by-Step Procedure:
-
Reaction Setup : To a clean, dry reaction vial equipped with a magnetic stir bar, add the substituted quinoline (0.5 mmol, 1.0 equiv), the corresponding aldehyde (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and the arylboronic acid catalyst (0.125 mmol, 25 mol%).
-
Solvent Addition : Add 1,2-dichloroethane (2 mL) to the vial.
-
Reaction Conditions : Securely cap the vial and place it in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether/ethyl acetate).
-
Workup : Once the reaction is complete (typically 12-24 hours), remove the vial from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification : Purify the resulting crude residue by silica gel column chromatography to afford the desired N-alkylated tetrahydroquinoline product.
Substrate Scope and Catalyst Performance
This methodology is compatible with a wide range of functional groups on both the quinoline and aldehyde coupling partners. Electron-withdrawing and electron-donating groups are generally well-tolerated.[2]
| Catalyst | Quinoline | Aldehyde | Yield (%) | Reference |
| 3-CF₃C₆H₄B(OH)₂ | Quinoline | 4-CF₃-Benzaldehyde | 93 | [2] |
| 3-CF₃C₆H₄B(OH)₂ | Quinoline | Benzaldehyde | 85 | [2] |
| 3-CF₃C₆H₄B(OH)₂ | Quinoline | 4-MeO-Benzaldehyde | 88 | [2] |
| 3-CF₃C₆H₄B(OH)₂ | 6-Br-Quinoline | 4-CF₃-Benzaldehyde | 85 | [2] |
| PhB(OH)₂ | Quinoline | 4-CF₃-Benzaldehyde | 72 | [2] |
Table 1: Representative yields for the boronic acid-catalyzed reductive N-alkylation of quinolines.
Part 2: Tandem Reductive N-Alkylation and C6-Alkylation
Building upon the initial tandem reaction, boronic acid catalysis can be extended to a remarkable one-pot, three-component reaction. This involves the initial reduction and N-alkylation, followed by a regioselective Friedel-Crafts-type C6-alkylation of the electron-rich tetrahydroquinoline ring using para-quinone methides (p-QMs) as alkylating agents.
Reaction Mechanism Extension
After the formation of the N-alkylated tetrahydroquinoline as described in Part 1, the boronic acid catalyst facilitates the subsequent C-alkylation.
Cycle 3: C6-Alkylation
-
Activation of p-QM : The boronic acid activates the para-quinone methide, enhancing its electrophilicity.
-
Nucleophilic Attack : The electron-rich N-alkylated tetrahydroquinoline attacks the activated p-QM at the C6 position in a regioselective 1,6-conjugate addition.
-
Protonation : A subsequent protonation step yields the final C,N-disubstituted tetrahydroquinoline product.
Caption: Boronic acid-catalyzed C6-alkylation of N-alkyl THQ.
Experimental Protocol: General Procedure for Tandem N- and C-Alkylation
Materials and Reagents:
-
Quinoline (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
para-Quinone Methide (1.0 equiv)
-
Hantzsch Ester (3.5 equiv)
-
3,5-(CF₃)₂C₆H₃B(OH)₂ (25 mol%)
-
1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Procedure:
-
Reaction Setup : In a screw-capped vial, combine the quinoline (0.2 mmol, 1.0 equiv), aldehyde (0.2 mmol, 1.0 equiv), para-quinone methide (0.2 mmol, 1.0 equiv), Hantzsch ester (0.7 mmol, 3.5 equiv), and 3,5-bis(trifluoromethyl)phenylboronic acid (0.05 mmol, 25 mol%).
-
Solvent Addition : Add 1,2-dichloroethane (1 mL).
-
Reaction Conditions : Seal the vial and stir the mixture at 60 °C for 24 hours.
-
Workup and Purification : After cooling, concentrate the mixture and purify by silica gel column chromatography to isolate the C6,N-dialkylated tetrahydroquinoline.
Troubleshooting and Key Considerations
-
Incomplete Reaction : If the reaction stalls, ensure the Hantzsch ester is of high quality and that the solvent is anhydrous. A slight increase in catalyst loading or reaction time may be beneficial.
-
Catalyst Choice : While various arylboronic acids are effective, those bearing electron-withdrawing groups (e.g., -CF₃) often exhibit superior catalytic activity.[2]
-
Substrate Purity : Ensure the purity of the quinoline and aldehyde starting materials, as impurities can inhibit the catalyst.
-
Atmosphere : While the reaction is generally tolerant to air, performing it under an inert atmosphere (e.g., nitrogen or argon) may improve yields for particularly sensitive substrates.
Conclusion
Boronic acid catalysis provides a powerful and step-economical platform for the synthesis of functionalized tetrahydroquinolines. The unique ability of boronic acids to act as both Lewis acids and hydrogen-bond donors enables a one-pot tandem reduction and reductive alkylation sequence that is both efficient and highly versatile. This methodology circumvents the need for transition metals and harsh reagents, aligning with the principles of green chemistry. For researchers in drug discovery and development, this approach offers a reliable and scalable route to a class of compounds with immense therapeutic potential.
References
Metal-Free Hydrogenative Reduction of Quinolines Catalyzed by Boronic Acids: A Comprehensive Guide for Researchers
The synthesis of 1,2,3,4-tetrahydroquinolines (THQs) is a cornerstone of medicinal chemistry and materials science, as this structural motif is a key component in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Traditionally, the hydrogenation of quinolines to access these valuable scaffolds has relied heavily on transition-metal catalysts, often involving precious metals like ruthenium, rhodium, iridium, and palladium.[3][4][5] While effective, these methods can suffer from drawbacks such as high cost, metal contamination of the final product, and harsh reaction conditions. This guide provides an in-depth exploration of an emerging, sustainable alternative: the metal-free hydrogenative reduction of quinolines catalyzed by boronic acids and related boron species. This approach offers a milder, more environmentally benign, and often highly selective route to THQs.
The Scientific Foundation: Understanding Boron-Based Catalysis
The catalytic activity of boronic acids and other three-coordinate boron compounds in hydrogenation stems from their nature as Lewis acids. This Lewis acidity allows them to activate either the quinoline substrate, the hydrogen source, or both, facilitating the reduction process. A key concept in this field is the formation of "Frustrated Lewis Pairs" (FLPs), where a bulky Lewis acid (the boron compound) and a Lewis base are sterically prevented from forming a classical adduct, leading to unique reactivity that can activate small molecules like H₂.[6][7][8][9][10]
Mechanistic Pathways
Two primary mechanistic pathways are generally considered in the boronic acid-catalyzed reduction of quinolines, depending on the specific catalyst and hydrogen source employed.
A. Transfer Hydrogenation using Hantzsch Esters or Hydrosilanes:
In this scenario, the boronic acid catalyst can act in a dual role, functioning as both a Lewis acid and a hydrogen-bond donor.[11] The reaction often proceeds through a tandem, one-pot process involving the reduction of the quinoline to a dihydroquinoline intermediate, which is then further reduced to the final tetrahydroquinoline.[12] With hydrosilanes as the reducing agent, a highly electrophilic borane catalyst like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can facilitate a 1,4-addition of the hydrosilane to the quinoline, forming a 1,4-dihydroquinoline. This is followed by a transfer hydrogenation step to yield the tetrahydroquinoline.[13][14]
Figure 1: Simplified workflow for boronic acid-catalyzed transfer hydrogenation.
B. Frustrated Lewis Pair (FLP) Mediated Hydrogenation with H₂:
More sophisticated systems utilize molecular hydrogen (H₂) as the ultimate reductant. Here, a combination of a sterically hindered Lewis acidic borane and a Lewis base can heterolytically cleave H₂, generating a borohydride and a protonated base. These activated hydrogen species then effect the reduction of the quinoline substrate. This approach is a powerful demonstration of metal-free hydrogen activation.[6][7][8]
Figure 2: Conceptual diagram of FLP-catalyzed hydrogenation.
Application Notes: Catalyst Selection and Reaction Optimization
The success of a metal-free quinoline hydrogenation hinges on the careful selection of the catalyst, hydrogen source, and reaction conditions.
| Catalyst System | Hydrogen Source | Typical Conditions | Key Advantages |
| Arylboronic Acids | Hantzsch Ester | Mild heating (e.g., 50-80 °C), organic solvent (e.g., toluene, DCE) | Readily available and inexpensive catalyst, mild conditions.[12] |
| B(C₆F₅)₃ | Hydrosilanes (e.g., Et₂SiH₂) | Room temperature to mild heating, various solvents | High catalytic activity, broad substrate scope.[13][14] |
| Chiral Boranes (FLP) | H₂ (gas) | Moderate H₂ pressure, organic solvent | Enables enantioselective reductions, high atom economy.[6][7] |
Table 1: Comparison of Common Boron-Based Catalytic Systems for Quinoline Reduction.
Substrate Scope and Functional Group Tolerance
A significant advantage of these metal-free methods is their often excellent functional group tolerance. Many protocols successfully reduce quinolines bearing sensitive functional groups that might be compromised under traditional transition-metal catalysis. For instance, amino and hydroxy-substituted quinolines have been effectively reduced using B(C₆F₅)₃ and hydrosilanes.[13] The boronic acid-catalyzed tandem reduction/alkylation also demonstrates compatibility with a wide array of functional groups.[11]
Experimental Protocols
The following protocols are generalized procedures based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Arylboronic Acid-Catalyzed Transfer Hydrogenation with Hantzsch Ester
This protocol describes a one-pot tandem reduction of a quinoline to a tetrahydroquinoline.[12]
Materials:
-
Substituted quinoline
-
Arylboronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) (10 mol%)
-
Hantzsch ester (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the substituted quinoline (1.0 mmol), arylboronic acid (0.1 mmol), and Hantzsch ester (1.5 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: B(C₆F₅)₃-Catalyzed Hydrogenative Reduction with Hydrosilane
This protocol outlines the reduction of quinolines using a highly Lewis acidic borane catalyst and a hydrosilane reductant.[13][14]
Materials:
-
Substituted quinoline
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5 mol%)
-
Hydrosilane (e.g., diethylsilane, Et₂SiH₂) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the substituted quinoline (1.0 mmol) and B(C₆F₅)₃ (0.05 mmol) to an oven-dried reaction tube.
-
Dissolve the solids in anhydrous solvent (2.0 mL).
-
Add the hydrosilane (e.g., diethylsilane, 2.0 mmol) dropwise to the stirred solution at room temperature.
-
Seal the tube and stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) for the required duration (4-24 hours). Monitor by GC-MS or NMR.
-
After completion, quench the reaction by the careful addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Conclusion and Future Outlook
The use of boronic acids and related boranes as catalysts for the hydrogenative reduction of quinolines represents a significant advancement in sustainable organic synthesis. These metal-free systems provide a powerful alternative to traditional methods, often with the benefits of milder reaction conditions, improved functional group tolerance, and lower costs. The continued exploration of new boron-based catalysts, particularly in the realm of asymmetric synthesis through the design of chiral Frustrated Lewis Pairs, promises to further expand the utility and application of this important transformation in both academic and industrial settings.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Designing effective 'frustrated Lewis pair' hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. teo.elte.hu [teo.elte.hu]
- 11. Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 13. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 14. IBS Publications Repository: Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [pr.ibs.re.kr]
Introduction: The Imperative for Robust C(sp²)–C(sp³) Bond Formation
An Application Guide to Anhydrous Suzuki-Miyaura Cross-Coupling of Alkylboronic Esters
The Suzuki-Miyaura cross-coupling (SMCC) has fundamentally transformed the landscape of C–C bond formation, becoming an indispensable tool in synthetic chemistry.[1] While its application in creating C(sp²)–C(sp²) linkages is well-established, the construction of C(sp²)–C(sp³) bonds—a motif of increasing importance in pharmaceutical sciences due to the desire for drug candidates with greater three-dimensional character—presents a more formidable challenge.[1][2] The coupling of alkylboron reagents with aryl halides is frequently plagued by slow transmetalation rates and competing side reactions like β-hydride elimination.[1]
Traditionally, SMCC protocols have relied on aqueous conditions, which are often necessary to hydrolyze stable boron species like trifluoroborates or to solubilize inorganic bases.[1] However, these conditions can be detrimental, leading to heterogeneous reaction mixtures with irreproducible kinetics and promoting undesired protodeboronation.[1][3] This guide details the principles and protocols for the anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters, a powerful strategy that circumvents these issues. By moving to a non-aqueous, homogeneous system, researchers can harness the intrinsic reactivity of specific boronic esters, achieving dramatically accelerated reaction times, improved reproducibility, and high yields of desired C(sp²)–C(sp³) coupled products.[1][4][5]
Mechanistic Framework: The Anhydrous Advantage
The efficacy of the anhydrous SMCC hinges on modulating the key transmetalation step of the catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimization.
The generally accepted catalytic cycle involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The alkyl group is transferred from the boron atom to the palladium center, displacing the halide. This is the rate-determining step and the primary focus of anhydrous optimization.
-
Reductive Elimination: The newly formed Ar-Alkyl bond is eliminated from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.[2][6]
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (8-Methylquinolin-3-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using (8-Methylquinolin-3-yl)boronic acid, a valuable but often temperamental building block in pharmaceutical and materials science research. As researchers and drug development professionals, we understand that achieving high yields with complex heteroaromatic substrates is paramount. This document, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies rooted in mechanistic principles to help you navigate the intricacies of this specific coupling reaction.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low to no conversion in my Suzuki coupling with this compound. What are the most common initial culprits?
A1: When facing low conversion, it's crucial to first address the foundational parameters of the reaction. The unique structure of this compound presents two primary challenges: potential catalyst inhibition and boronic acid instability.
-
Catalyst Inhibition by Quinoline Nitrogen: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center.[1] This coordination can lead to the formation of inactive or less active catalyst species, effectively sequestering the palladium and stalling the catalytic cycle.
-
Protodeboronation: Like many heteroaromatic boronic acids, this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[1][2][3] This decomposition of your starting material is a common cause of low yields.[4]
Your initial troubleshooting should focus on ensuring your catalyst is active and your boronic acid is stable under the reaction conditions. This includes rigorous degassing to remove oxygen, which can lead to both catalyst decomposition and boronic acid homocoupling, and confirming the quality of your reagents and solvents.[5][6]
Q2: How does the 8-methyl group on the quinoline ring affect the reaction?
A2: The methyl group at the 8-position introduces significant steric hindrance around the nitrogen atom. While this might seem detrimental, it can sometimes be advantageous. The steric bulk can partially mitigate the "poisoning" effect of the quinoline nitrogen by sterically discouraging its coordination to the palladium catalyst's metal center. However, this steric hindrance can also slow down the desired reaction steps if the catalyst and ligand combination is not appropriately chosen to accommodate it. The presence of ortho-substituents can lower reaction rates in Suzuki couplings.[7]
Q3: My boronic acid appears to be decomposing, as I'm isolating the protodeboronated side product (8-methylquinoline). How can I prevent this?
A3: Protodeboronation is a major challenge with many heteroaromatic boronic acids and is often accelerated by harsh basic conditions and elevated temperatures.[5][8] To mitigate this, consider the following strategies:
-
Use Milder Bases: Instead of strong bases like NaOH or KOH, switch to milder options such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5][9]
-
Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions can suppress protodeboronation.[5] This involves using dry solvents and a base like potassium trimethylsilanolate (TMSOK).
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[5][8][10] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ under the reaction conditions.[8][11]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.[5]
In-Depth Troubleshooting Guide
Problem 1: Consistently Low Yield Despite Standard Conditions
If you've confirmed reagent quality and are still facing low yields, a systematic optimization of the core reaction components is necessary. The interplay between the catalyst, ligand, base, and solvent is critical, especially for a challenging substrate like this compound.
Caption: A stepwise workflow for troubleshooting low yields.
1. Catalyst and Ligand Selection:
The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may be ineffective due to the challenges posed by the quinoline substrate.
-
Rationale: For electron-rich heteroaromatic substrates, and to overcome potential steric hindrance from the 8-methyl group, bulky and electron-rich phosphine ligands are often required.[6] These ligands promote both the oxidative addition of the palladium to the aryl halide and the final reductive elimination step to form the product.[9][12]
-
Recommendation: Screen a panel of Buchwald-type biarylphosphine ligands. XPhos and SPhos are excellent starting points.[5][6] N-heterocyclic carbenes (NHCs) can also be highly effective.[6]
-
Catalyst Source: Use a Pd(0) source like Pd₂(dba)₃ or an efficient pre-catalyst that readily generates the active Pd(0) species.[8][13]
| Ligand Type | Recommended Ligands | Rationale for Use with this compound |
| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; highly effective for heteroaromatic couplings and sterically hindered substrates.[6] |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong sigma-donors that form stable palladium complexes, often effective when phosphine ligands fail. |
| Standard Phosphines | P(t-Bu)₃ | A bulky and electron-rich trialkylphosphine that can be effective in some cases. |
2. Base and Solvent System Optimization:
The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[14][15]
-
Rationale: A stronger base can increase the concentration of the active boronate, but also risks accelerating protodeboronation.[5] The solubility of the base is also critical.[16]
-
Recommendations:
-
Bases: Start with K₃PO₄ or Cs₂CO₃. These are often effective in challenging couplings.[5][9] If protodeboronation is severe, switch to the milder KF.[5] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Solvents: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is standard, as water is often necessary to dissolve the base and facilitate boronate formation.[9][16] However, if protodeboronation is the primary issue, consider switching to anhydrous conditions with a solvent like THF or 2-MeTHF and a soluble anhydrous base.
-
Problem 2: Reaction Stalls at Partial Conversion
Stalling can indicate catalyst deactivation or inhibition. With a quinoline-containing substrate, catalyst poisoning is a strong possibility.
Caption: The Suzuki cycle with potential catalyst inhibition by the quinoline substrate.
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for slow deactivation.
-
Use a More Robust Ligand: As mentioned previously, bulky, electron-donating ligands like XPhos not only accelerate the reaction but can also form more stable palladium complexes that are less prone to deactivation.
-
Consider Additives: In some cases, additives like copper(I) salts have been shown to facilitate challenging cross-couplings, potentially by participating in the transmetalation step.
Experimental Protocols
Protocol 1: General Procedure for Screening Conditions
This protocol is designed for small-scale reactions to efficiently screen different catalysts, ligands, and bases.
-
Vial Preparation: To a 2 mL microwave vial, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a 0.1 M concentration relative to the aryl halide) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%). Add the required volume of this solution to the reaction vial under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture in a pre-heated aluminum block to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.
-
Workup & Analysis: After completion (or a set time), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a small plug of celite. Analyze the crude mixture by ¹H NMR or LC-MS to determine conversion.
Protocol 2: Conversion to the Pinacol Boronate Ester (BPin) for Improved Stability
If protodeboronation is confirmed to be a significant issue, converting the boronic acid to its pinacol ester is a reliable strategy.[10]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., THF or Toluene).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add anhydrous magnesium sulfate and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting boronic acid.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
By systematically addressing the unique challenges posed by the quinoline moiety and the potential for boronic acid instability, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions with this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Arylboronic Acid Protodeboronation
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable strategies to diagnose and prevent the protodeboronation of arylboronic acids, a common side reaction that can compromise the yield and purity of cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of protodeboronation.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This reaction consumes the boronic acid, which is a critical reagent in many powerful C-C and C-heteroatom bond-forming reactions like the Suzuki-Miyaura coupling. The result is a lower yield of the desired product and the formation of a difficult-to-remove byproduct (the parent arene), which complicates purification.[2][3]
Q2: What are the primary factors that cause protodeboronation?
A2: The propensity for protodeboronation is highly dependent on several factors:
-
pH: The reaction rate is highly pH-dependent.[1][4][5] Both strongly acidic and, more commonly, strongly basic conditions can accelerate protodeboronation.[1][6][7]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[2][8]
-
Aryl Group Electronics: Arylboronic acids with electron-withdrawing groups are often more stable under acidic conditions, while those with electron-donating groups can be more susceptible.[7] Certain heteroaromatic boronic acids, like 2-pyridyl boronic acid, are notoriously unstable, especially at neutral pH where they can form a reactive zwitterionic intermediate.[1][4][9]
-
Presence of Water: Water can act as the proton source for the cleavage of the C-B bond, particularly in base-catalyzed pathways.[1][2][10][11]
-
Catalyst Activity: A slow or inefficient palladium catalyst system means the boronic acid spends more time under potentially degrading reaction conditions, increasing the likelihood of protodeboronation.[1][8][10]
Q3: How does pH influence the mechanism of protodeboronation?
A3: The effect of pH is nuanced and depends on the specific boronic acid.[1][5]
-
Base-Catalyzed: This is the most common pathway in Suzuki-Miyaura reactions. A hydroxide ion attacks the boron atom to form a more reactive four-coordinate "boronate" species. This boronate is then protonated by a proton source (like water), leading to the cleavage of the C-B bond.[1][6][12]
-
Acid-Catalyzed: In this mechanism, an acid protonates one of the hydroxyl groups on the boronic acid, making it a better leaving group and facilitating C-B bond cleavage.[1][7]
-
Neutral pH (for specific heteroaromatics): Some basic heteroaromatic boronic acids (e.g., 2-pyridyl) are most reactive at neutral pH due to the formation of a zwitterionic intermediate that readily undergoes fragmentation.[1][4][5][9] For these specific cases, adding either acid or base can surprisingly increase stability by shifting the equilibrium away from the zwitterion.[1]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and solving protodeboronation issues in your experiments.
| Symptom / Observation | Probable Cause | Recommended Action(s) |
| Low yield of coupled product; significant amount of parent arene (Ar-H) from the boronic acid is observed by GC-MS or LC-MS. | Protodeboronation is outcompeting the desired cross-coupling reaction. | Proceed to the "Preventative Strategies & Protocols" section. The key is to make the Suzuki coupling kinetically faster than the decomposition.[8] |
| The boronic acid starting material appears degraded or has poor solubility even before the reaction starts. | Improper storage and handling leading to decomposition (e.g., oxidation or boroxine formation). | Store boronic acids in a cool, dark, and dry environment, preferably under an inert atmosphere.[13][14][15][16] For particularly unstable boronic acids, consider storing them as more stable derivatives like pinacol or MIDA esters.[17] |
| Reaction with an electron-rich or heteroaromatic boronic acid is failing. | These boronic acids are often inherently unstable under typical Suzuki conditions. | These substrates require special care. Immediately try lowering the reaction temperature, using a milder base (e.g., K₃PO₄, KF), and employing a highly active catalyst system to accelerate the coupling.[2][8][18] If these fail, using a "slow-release" strategy with a MIDA boronate is highly recommended.[1][10][19] |
| Yields are inconsistent between batches. | Variable quality of the boronic acid, solvent, or base. | Always use fresh, high-purity reagents.[20] Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst and promote side reactions.[3][20] |
Part 3: Preventative Strategies & Protocols
This section provides detailed experimental strategies to minimize protodeboronation.
Strategy 1: Optimization of Reaction Conditions
The most straightforward approach is to adjust the reaction parameters to favor the cross-coupling pathway.
The goal is to find a base that is strong enough to promote the catalytic cycle but mild enough to minimize boronic acid decomposition.
-
Initial Screening: Instead of strong bases like NaOH or KOH, start with milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[8][10][20]
-
Setup: In parallel vials, set up your standard reaction using 2-3 equivalents of each of the selected mild bases.
-
Execution: Run the reactions at a moderate temperature (e.g., 60-80 °C).[8]
-
Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h), quantifying the ratio of desired product to the protodeboronated byproduct.
-
Selection: Choose the base that provides the highest ratio of product to byproduct in a reasonable timeframe.
A more active catalyst accelerates the desired Suzuki coupling, giving the boronic acid less time to decompose.[1][8]
-
Catalyst Choice: Use a modern, highly active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).
-
Reaction Setup: Prepare the reaction under a strict inert atmosphere (N₂ or Ar).[18][20] Add the aryl halide (1.0 equiv.), boronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), and a stir bar to a dry flask.
-
Solvent and Catalyst Addition: Add degassed solvent. Purge the solution with inert gas for 10-15 minutes. Add the palladium precatalyst (1-2 mol%) and ligand (2-4 mol%) under a positive pressure of inert gas.
-
Execution: Heat the reaction to the lowest temperature that provides efficient turnover (start at 40-80 °C).[8] The high activity of the catalyst often allows for lower reaction temperatures.
-
Monitoring: Monitor the reaction closely. A highly efficient system can often reach completion in a much shorter time, minimizing exposure of the boronic acid to the reaction conditions.
Strategy 2: Modifying the Boron Reagent
When optimizing conditions is insufficient, the most robust strategy is to use a more stable derivative of the boronic acid.
N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with chromatography and unreactive under anhydrous coupling conditions. Under mild aqueous basic conditions, they slowly hydrolyze to release the free boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[1][10][19][21]
-
Reagents: Use the aryl MIDA boronate (1.1 equiv.), aryl halide (1.0 equiv.), a mild base (e.g., K₃PO₄, 3.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ with SPhos ligand), and a solvent mixture, typically an organic solvent with water (e.g., dioxane/water or THF/water).[19]
-
Setup: Combine the MIDA boronate, aryl halide, base, and catalyst system in a flask under an inert atmosphere.
-
Execution: Add the degassed solvent mixture and heat the reaction (typically 80-100 °C). The base and water will facilitate the slow hydrolysis of the MIDA ester, releasing the boronic acid in situ for the cross-coupling.
-
Work-up: Upon completion, perform a standard aqueous work-up. The MIDA ligand byproduct is water-soluble and easily removed.
Part 4: Visualizations & Data
Mechanistic and Logic Diagrams
Caption: Base-catalyzed protodeboronation mechanism.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 15. alliancechemical.com [alliancechemical.com]
- 16. laballey.com [laballey.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Managing boronic acid homocoupling in Suzuki-Miyaura reactions
A Senior Application Scientist's Guide to Managing Boronic Acid Homocoupling
Welcome to the technical support center for Suzuki-Miyaura reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their cross-coupling reactions and minimize the formation of homocoupling byproducts. As a senior application scientist, I will provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and refine your experimental design effectively.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls. However, a common and often frustrating side reaction is the homocoupling of the boronic acid starting material, which leads to the formation of a symmetrical biaryl. This byproduct not only reduces the yield of your desired product but can also complicate purification. Understanding the mechanisms that lead to homocoupling is the first step in effectively suppressing it.
The primary culprit behind boronic acid homocoupling is the presence of Pd(II) species in the reaction mixture, often exacerbated by the presence of oxygen.[1][2][3] This guide will provide a structured approach to diagnosing and resolving issues with excessive homocoupling in your reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding boronic acid homocoupling:
Q1: What are the main causes of boronic acid homocoupling in Suzuki-Miyaura reactions?
A1: The two primary drivers for boronic acid homocoupling are:
-
Presence of Pd(II) species: Pd(II) salts, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can directly mediate the homocoupling of two boronic acid molecules.[1] This is a stoichiometric reaction that produces the homocoupled product and Pd(0), which can then enter the desired catalytic cycle.
-
Oxygen in the reaction mixture: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2][3] Even trace amounts of oxygen can significantly contribute to the formation of this byproduct.
Q2: How can I quickly assess if homocoupling is a major issue in my reaction?
A2: The most direct way is to analyze your crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The homocoupled product will have a molecular weight corresponding to the dimer of your boronic acid's aryl group.
Q3: Is it possible to completely eliminate homocoupling?
A3: While complete elimination can be challenging, it is possible to reduce homocoupling to negligible levels (typically <1-2%) by carefully controlling the reaction conditions. This guide will walk you through the necessary steps.
Q4: Does the type of boronic acid I use affect the likelihood of homocoupling?
A4: Yes, the electronic nature of the boronic acid can play a role. Electron-rich boronic acids can sometimes be more prone to homocoupling. However, by implementing the strategies outlined below, you can successfully couple a wide range of boronic acids with minimal homocoupling.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting and minimizing boronic acid homocoupling.
Issue 1: High Levels of Homocoupling Observed in Crude Reaction Mixture
Root Cause Analysis: This is often due to either an excess of Pd(II) at the start of the reaction or the re-oxidation of Pd(0) to Pd(II) by oxygen during the reaction.
Solutions:
1. Rigorous Exclusion of Oxygen:
-
Rationale: Oxygen is a key culprit in the formation of Pd(II) from the active Pd(0) catalyst.[2][3] Rigorous deoxygenation of your reaction mixture is therefore critical.
-
Protocol: Solvent Degassing
-
Place your solvent(s) in a flask with a stir bar.
-
Bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. For larger volumes, extend this time.
-
Alternatively, for more rigorous degassing, use the "freeze-pump-thaw" method:
-
Freeze the solvent using a liquid nitrogen bath.
-
Apply a vacuum to the flask to remove gases above the frozen solvent.
-
Close the flask to the vacuum and allow the solvent to thaw. Trapped gases will bubble out.
-
Repeat this cycle at least three times.
-
-
-
Protocol: Reaction Setup
-
Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed water and oxygen.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Add your solid reagents (aryl halide, base, and any solid ligands) to the flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three to five times.
-
Add your degassed solvent(s) via cannula or a gas-tight syringe.
-
Add your boronic acid and palladium catalyst under a positive flow of inert gas.
-
2. Judicious Choice of Palladium Source:
-
Rationale: Starting with a Pd(0) source eliminates the need for an initial reduction step that can be accompanied by homocoupling.[1]
-
Recommendations:
-
Preferred: Use Pd(0) precatalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Good Alternative: Modern palladium precatalysts, like the Buchwald G3 and G4 precatalysts, are designed for the clean and efficient in situ generation of the active Pd(0) species and can significantly reduce homocoupling.[1]
-
Use with Caution: If you must use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), consider the addition of a mild reducing agent.
-
3. Addition of a Mild Reducing Agent:
-
Rationale: A mild reducing agent can help to reduce any residual Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[2][3]
-
Protocol: Using Potassium Formate
-
To your reaction mixture, add 1-2 equivalents of potassium formate.
-
Stir for a few minutes before adding the palladium catalyst.
-
Issue 2: Homocoupling Persists Despite Deoxygenation and Use of a Pd(0) Source
Root Cause Analysis: This may indicate that other reaction parameters are favoring the homocoupling pathway. The choice of base, ligand, solvent, and reaction temperature can all play a significant role.
Solutions:
1. Optimize Your Ligand Choice:
-
Rationale: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of the intermediates that lead to homocoupling.[1][4]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for minimizing homocoupling and are effective for a broad range of substrates.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SImes can also be very effective.
-
-
Actionable Step: If you are using a less bulky ligand like triphenylphosphine (PPh₃) and observing significant homocoupling, switching to a Buchwald-type ligand is a high-impact change.
2. Select the Appropriate Base:
-
Rationale: The base activates the boronic acid for transmetalation.[5][6] While a strong base is necessary, an overly strong or reactive base can sometimes promote side reactions.
-
Recommendations:
-
Weaker Inorganic Bases: Often, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are sufficient and can lead to cleaner reactions than stronger bases like sodium or potassium hydroxide.
-
Base Strength and Boronic Acid pKa: The choice of base can be tuned based on the pKa of your boronic acid. For more acidic boronic acids (those with electron-withdrawing groups), a weaker base may be sufficient.[6]
-
3. Adjust Stoichiometry and Addition Rate:
-
Rationale: Maintaining a low concentration of the boronic acid relative to the aryl halide can disfavor the bimolecular homocoupling reaction.
-
Actionable Steps:
-
Slight Excess of Aryl Halide: Use a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid.
-
Slow Addition of Boronic Acid: For particularly problematic substrates, dissolving the boronic acid in a small amount of degassed solvent and adding it slowly to the reaction mixture via a syringe pump can be very effective.[2]
-
4. Modify Solvent and Temperature:
-
Rationale: The solvent can influence the solubility of reactants and intermediates, and temperature affects the rates of competing reaction pathways.
-
Recommendations:
-
Aprotic Solvents: Aprotic solvents such as dioxane, toluene, and tetrahydrofuran (THF) are generally good choices.
-
Lower Reaction Temperature: If you are running your reaction at a high temperature, try lowering it. The desired cross-coupling often has a lower activation energy than the homocoupling side reaction.
-
Summary of Recommended Conditions to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II).[2][3] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or Buchwald precatalysts | Avoids the initial Pd(II) to Pd(0) reduction step that can cause homocoupling.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes reductive elimination and sterically hinders homocoupling.[1][4] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Activates the boronic acid while minimizing side reactions.[6] |
| Solvent | Degassed aprotic solvents (e.g., Dioxane, Toluene, THF) | Ensures an oxygen-free environment. |
| Stoichiometry | Slight excess of aryl halide (1.05-1.1 equiv.) | Disfavors the bimolecular homocoupling of the boronic acid. |
| Temperature | Start at a lower temperature and gradually increase if needed | The desired reaction may proceed at a lower temperature than the side reaction. |
| Additives | Potassium formate (1-2 equiv.) if using a Pd(II) source | Acts as a mild reducing agent to generate the active Pd(0) catalyst.[2][3] |
Visualizing the Catalytic Cycles
To better understand the competing pathways, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The mechanism of boronic acid homocoupling mediated by Pd(II).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst and Ligand Selection for Sterically Hindered Boronic Acids
Welcome to the technical support center for navigating one of the more challenging frontiers in cross-coupling chemistry: the Suzuki-Miyaura reaction with sterically hindered boronic acids. This guide is designed for researchers, medicinal chemists, and process scientists who encounter diminished yields or complete reaction failure when bulky coupling partners are involved. Here, we move beyond simple protocols to explain the mechanistic rationale behind troubleshooting and optimization, empowering you to make informed decisions in your own experiments.
The Mechanistic Challenge: Why Steric Hindrance Derails the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and mild conditions.[1] The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is generally robust.[1][2] However, when substrates—particularly the boronic acid—possess significant steric bulk (e.g., ortho- or di-ortho-substituents), key steps in this cycle can be severely impeded.
-
Transmetalation: This step, where the organic group is transferred from boron to the palladium center, is often the rate-limiting step.[1][3] Steric clash between the bulky boronic acid and the ligands on the palladium complex can prevent the necessary approach and formation of the pre-transmetalation intermediate.
-
Reductive Elimination: The final, product-forming step can also be kinetically slow.[4][5] To form the new C-C bond, the two organic partners must be positioned cis to each other on the palladium center. Bulky groups can destabilize this arrangement, making it difficult for the complex to adopt the required conformation for productive reductive elimination.[5]
The diagram below illustrates the catalytic cycle and highlights the steps most vulnerable to steric effects.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common failure modes in a direct question-and-answer format.
Q1: My reaction shows low to no conversion. What's the first thing to check?
A1: When faced with a stalled reaction involving a hindered boronic acid, the primary suspect is an inefficient catalyst system that cannot overcome the steric barriers of transmetalation and reductive elimination.[6]
Core Issue: The ligand environment around the palladium is not suitable for the demanding substrates.
Solutions & Rationale:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often inadequate. Modern catalyst systems rely on ligands specifically designed for challenging couplings.[7][8]
-
Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These ligands are the workhorses for sterically demanding reactions.[6][7][9] Their large steric footprint promotes the formation of a monoligated LPd(0) active species, which is more reactive in oxidative addition and creates more space for the bulky boronic acid to approach the palladium center.[8] Their electron-rich nature enhances the rate of oxidative addition and facilitates the final reductive elimination step.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, IMes) are strong σ-donors that form very stable palladium complexes.[5][11] This stability can prevent catalyst decomposition at the higher temperatures often required for hindered couplings. The steric bulk of NHCs also promotes reductive elimination.[4][5]
-
-
Use a Modern Palladium Precatalyst: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an in situ reduction step that can be inefficient, use a well-defined precatalyst.[12][13]
-
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3/G4): These are air- and moisture-stable complexes that contain the ligand in the correct ratio and are designed for rapid, clean generation of the active LPd(0) catalyst under reaction conditions.[14][15] This ensures a higher concentration of the active catalyst from the start.
-
Q2: I'm observing a significant amount of protodeboronation (my boronic acid is being replaced by a hydrogen). How can I prevent this?
A2: Protodeboronation is a major parasitic side reaction, especially with electron-rich or heteroaromatic boronic acids.[16][17] It is often catalyzed by the base and can be exacerbated by the palladium complex itself.[16][18]
Core Issue: The boronic acid is degrading faster than it is participating in the desired cross-coupling.
Solutions & Rationale:
-
Switch to a More Stable Boron Reagent: Free boronic acids are susceptible to degradation. Using a more robust derivative can dramatically improve outcomes.
-
Pinacol Boronic Esters (Bpin): These are significantly more stable than their corresponding boronic acids towards moisture and protodeboronation.[19][20][21] They are easily handled, can be purified by chromatography, and often provide more consistent results in challenging couplings.[19][22]
-
Potassium Trifluoroborate Salts (BF₃K) & MIDA Boronates: These are highly stable, crystalline solids that are even more resistant to protodeboronation than boronic acids or esters.[6] MIDA boronates are exceptionally stable and can be used in sequential coupling reactions.[6]
-
-
Optimize the Base and Solvent: The choice of base is critical.
-
Weaker Bases: Strong bases like NaOH or NaOtBu can aggressively promote protodeboronation.[9] Switch to milder inorganic bases like K₃PO₄ or K₂CO₃.[23][24]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can fuel the protodeboronation pathway.[16][25] Using anhydrous solvents and reagents can help, especially when using free boronic acids.
-
-
Re-evaluate Your Ligand Choice: Paradoxically, while bulky ligands are necessary to promote the cross-coupling, recent studies have shown they can also accelerate palladium-catalyzed protodeboronation.[16][18][26][27][28] If protodeboronation is severe, screening a panel of ligands with slightly different steric profiles (e.g., SPhos vs. XPhos) may identify one that strikes a better balance between promoting the desired reaction and suppressing the side reaction.
Q3: The reaction works, but requires very high temperatures (>110 °C) and long reaction times. How can I improve the efficiency?
A3: Sluggish reactions are a classic sign that the energy barriers for the sterically hindered steps (transmetalation and/or reductive elimination) are very high.
Core Issue: The catalytic system is not active enough to turn over efficiently at lower temperatures.
Solutions & Rationale:
-
Increase Ligand Steric Bulk: For extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls, even standard bulky ligands may not be enough. Move to ligands with even greater steric hindrance.[29][30] The rationale is to further promote the formation of the highly reactive monoligated Pd(0) species and to accelerate the difficult reductive elimination step.[10][31]
-
Solvent Choice: The solvent can have a profound impact on reaction rate and selectivity.[25]
-
Polar Aprotic Solvents: Solvents like dioxane, THF, or DMF are commonly used.[13][23] A small amount of water is often added to help solubilize the base and facilitate the transmetalation step.[24][25]
-
Toluene: For very high-temperature reactions, toluene can be an excellent choice due to its high boiling point.
-
A Practical Workflow for Catalyst & Ligand Selection
When faced with a novel, sterically hindered coupling, a systematic approach is more effective than random screening. The following workflow provides a logical progression from initial screening to a fully optimized reaction.
Summary of Recommended Catalyst Systems
For quick reference, the table below summarizes common ligand classes and their suitability for hindered substrates.
| Ligand Class | Examples | Key Features | Best For... |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly bulky, electron-rich. Promote monoligation and rapid reductive elimination.[6][7] | The go-to choice for almost all sterically hindered aryl-aryl and aryl-heteroaryl couplings.[32] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, IAd | Strong σ-donors, form highly stable Pd complexes. Excellent thermal stability.[4][5] | High-temperature reactions and couplings involving unreactive aryl chlorides.[4][33] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich and bulky, but can be prone to oxidation. | Effective for a range of couplings, but often surpassed by Buchwald ligands for very hindered systems.[3] |
| Ferrocenyl Phosphines | dppf, FcPPh₂ | Robust, well-defined coordination chemistry. | Good for general Suzuki couplings, but may be less effective for the most demanding substrates.[9][22] |
General Experimental Protocol for Screening
This protocol provides a starting point for screening conditions for a new sterically hindered Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G4, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, to make 0.1 M solution)
-
Degassed Water
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid pinacol ester, and base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed anhydrous solvent, followed by the degassed water (e.g., for a 10:1 dioxane:water mixture), via syringe.[6]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.rsc.org [pubs.rsc.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with (8-Methylquinolin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (8-Methylquinolin-3-yl)boronic acid in cross-coupling reactions. As a heteroaromatic boronic acid, this reagent presents unique challenges and opportunities. This document will equip you with the knowledge to optimize your reaction conditions, specifically focusing on the critical choice of base and solvent to maximize yield and minimize impurities.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Q1: My Suzuki-Miyaura reaction is showing low to no conversion of my starting materials. What should I investigate first?
Low conversion is a frequent issue that can often be traced back to suboptimal activation of the boronic acid or issues with the catalyst's activity.
Potential Causes & Solutions:
-
Inefficient Boronate Formation: The transmetalation step in the Suzuki-Miyaura catalytic cycle requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[1][2] The nitrogen atom in the quinoline ring can influence the acidity of the boronic acid group, making the choice of base particularly important.
-
Solution: Switch to a stronger, non-nucleophilic base. While common bases like sodium carbonate (Na₂CO₃) may be sufficient for simple arylboronic acids, heteroaromatic substrates often require more robust conditions. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases are more effective at promoting the formation of the active boronate species.[2][4]
-
-
Poor Solubility of Reagents: For the reaction to proceed efficiently, all components (aryl halide, boronic acid, base, and catalyst) must have some degree of solubility in the reaction medium.[5] Inorganic bases, in particular, often have poor solubility in purely organic solvents.
-
Solution: Employ a biphasic solvent system. A mixture of a non-polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water (e.g., in a 4:1 or 5:1 ratio) is a standard starting point.[3][5] The water helps to dissolve the inorganic base, facilitating the crucial boronate formation, while the organic solvent dissolves the coupling partners and catalyst.[5]
-
-
Catalyst Inactivation: The palladium catalyst is susceptible to deactivation by oxygen.[6] The active Pd(0) species can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.
Q2: I am observing significant amounts of a side product that appears to be the result of my boronic acid decomposing. How can I prevent this?
This is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with electron-deficient or heteroaromatic boronic acids, especially under harsh basic conditions.[3][6]
Potential Causes & Solutions:
-
Excessively Harsh Basic Conditions: Strong bases, while necessary for boronate formation, can also promote the cleavage of the C-B bond, particularly in the presence of water which acts as a proton source.[6]
-
Solution 1: Use a milder base. If you are using strong hydroxides, consider switching to carbonates or phosphates. Potassium fluoride (KF) can also be an effective and milder base.[3]
-
Solution 2: Employ anhydrous conditions. While aqueous bases are common, they can exacerbate protodeboronation.[6] Using a base like potassium trimethylsilanolate (TMSOK) in a strictly anhydrous solvent can mitigate this issue.[3]
-
-
Elevated Temperatures: High reaction temperatures can accelerate the rate of protodeboronation.[3]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It is often a trade-off between reaction speed and substrate stability. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Instability of the Boronic Acid: this compound itself may have limited stability under the reaction conditions.
Q3: My main impurity is a homocoupled product of my this compound. What causes this and how can I avoid it?
Homocoupling of boronic acids is another common side reaction, leading to the formation of a biaryl product derived from two molecules of the boronic acid.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[8]
-
Solution: As with catalyst inactivation, rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial.[6]
-
-
Issues with Pd(II) Precatalysts: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be mediated by the homocoupling of two boronic acid molecules.[8]
-
Solution: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, which does not require an in situ reduction step.[3] This can often reduce the amount of homocoupling observed at the beginning of the reaction.
-
Base and Solvent Selection Workflow
The following diagram illustrates a decision-making workflow for selecting and optimizing the base and solvent for your Suzuki-Miyaura reaction with this compound.
Caption: Decision workflow for optimizing base and solvent.
Recommended Starting Conditions
For researchers beginning their work with this compound, the following table provides validated starting points for reaction conditions. Optimization will likely be necessary for your specific aryl halide.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Often effective for heteroaromatic couplings, balancing activity and stability. |
| Ligand | dppf (if not using pre-formed complex) | Provides good stability to the palladium center. |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | A strong, non-nucleophilic base effective for activating heteroaromatic boronic acids.[3] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A robust biphasic system that dissolves both organic substrates and the inorganic base.[3][5] |
| Temperature | 80 - 100 °C | A typical temperature range for Suzuki couplings that balances reaction rate and substrate stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst deactivation and side reactions.[6] |
Frequently Asked Questions (FAQs)
Q: Why is a base necessary for the Suzuki-Miyaura reaction?
A: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2][9] It reacts with the boronic acid to form a negatively charged boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[1][2][4] This complex is more nucleophilic than the neutral boronic acid, which facilitates the transfer of the organic group from boron to the palladium(II) center.[2]
Q: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?
A: While organic bases are used in some palladium-catalyzed reactions, they are generally less common and often less effective for Suzuki-Miyaura couplings compared to inorganic bases.[2] Inorganic bases like carbonates and phosphates are more effective at promoting the formation of the reactive boronate species required for transmetalation.[2]
Q: What is the role of water in the solvent mixture?
A: In many standard Suzuki protocols, a biphasic system of an organic solvent and water is used.[5] Water serves several purposes: it is an excellent solvent for the inorganic base (like K₂CO₃ or K₃PO₄), it can facilitate the formation of the active boronate species, and in some cases, it can help stabilize the palladium catalyst.[5][10] However, it can also be a proton source for the unwanted protodeboronation side reaction, so its presence must be carefully optimized.[6]
Q: Are there alternative solvents to dioxane or THF?
A: Yes, other polar aprotic solvents like dimethylformamide (DMF) or toluene can be used.[5][11] The choice of solvent can significantly impact reaction kinetics and catalyst stability.[5][10] For example, higher boiling point solvents like DMF allow for higher reaction temperatures, which can be beneficial for less reactive aryl chlorides.[5] Green chemistry trends also explore the use of protic solvents like ethanol or even water as the primary medium under certain conditions.[12]
General Experimental Protocol
This is a representative starting protocol and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Degassing: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes. This can be done by evacuating and backfilling the vessel three times.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Suzuki-Miyaura Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Boronic Acid Byproducts
Welcome to the Technical Support Center for the purification of boronic acid byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with removing boronic acid and its derivatives from reaction mixtures. As boronic acids are ubiquitous reagents in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, their efficient removal is critical for obtaining high-purity products.[1][2][3] This center offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that can arise during the removal of boronic acid byproducts and provides actionable solutions based on established chemical principles.
Issue 1: My boronic acid byproduct is co-eluting with my product during silica gel chromatography.
Q: I'm running a standard silica gel column, but I cannot achieve baseline separation between my desired compound and the residual boronic acid. What's causing this, and how can I fix it?
A: This is a frequent challenge, often arising from the polarity of the boronic acid being similar to that of the target compound. Boronic acids can also interact with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[4][5][6]
Causality & Solutions:
-
Polarity Matching: If the polarities are too close, standard elution systems may be ineffective.
-
Solution 1: Gradient Elution: Employ a gradient elution from a non-polar to a more polar solvent system. This can help to resolve compounds with close Rf values.
-
Solution 2: Modified Normal Phase: Impregnating the silica gel with boric acid has been shown to suppress the over-adsorption of boronic esters, which can sometimes be the true culprits in a reaction mixture, improving separation.[7]
-
-
Silanol Interactions: The Lewis acidic nature of the boron atom can lead to strong interactions with the silica gel.[6]
-
Solution 3: Deactivation of Silica Gel: You can create a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine (NEt3) to cap the acidic silanol groups before packing your column.[6] This reduces tailing and can improve separation.
-
Solution 4: Reverse-Phase Chromatography: If your compound is stable in aqueous conditions, switching to a C18 reverse-phase column can be highly effective. The separation mechanism is based on hydrophobicity, and the more polar boronic acid byproducts will typically elute earlier.[5][8][9]
-
Issue 2: Aqueous workup with a basic wash is not removing the boronic acid.
Q: I tried a liquid-liquid extraction with an aqueous base (e.g., NaOH, K2CO3) to deprotonate the boronic acid and pull it into the aqueous layer, but a significant amount remains in my organic phase. Why is this failing?
A: While a basic wash is a go-to method, its success is highly dependent on the specific boronic acid and the organic solvent used.
Causality & Solutions:
-
Insufficient Basicity/Contact Time: The pKa of a typical aryl boronic acid is around 9.[10] A weak base or insufficient mixing may not lead to complete deprotonation and phase transfer.
-
Solution 1: Stronger Base & Vigorous Mixing: Use a more concentrated solution of a strong base like 1-2 M NaOH and ensure vigorous stirring or shaking to maximize interfacial contact.[11]
-
-
Hydrophobic Boronic Acids: If the organic part of the boronic acid is large and non-polar, it may have significant solubility in the organic layer even in its boronate salt form.
-
Solution 2: Sorbitol Extraction: Adding sorbitol to the aqueous basic wash can enhance the partitioning of the boronic acid into the aqueous layer. Sorbitol, a polyol, complexes with the boronate ion, increasing its water solubility.[8]
-
Solution 3: Diethanolamine Adduct Formation: Treat the crude mixture with diethanolamine. This can form a crystalline adduct with the boronic acid, which may precipitate from non-polar solvents like ether and can be removed by filtration.[5][8][12]
-
Issue 3: I've tried multiple purification methods, but I still have trace amounts of boron-containing impurities.
Q: After chromatography and extractions, my NMR still shows small, broad peaks, and mass spectrometry indicates the presence of boron-containing species. How can I remove these persistent impurities?
A: Trace impurities, which can include boronic acids, boroxines (cyclic anhydrides of boronic acids), and boronate esters, can be particularly stubborn.[10] In these cases, a highly selective method like solid-phase scavenging is often the most effective solution.
Causality & Solutions:
-
Equilibrium Species: Boronic acids can exist in equilibrium with their boroxine trimers, which have different physical properties and may behave differently during purification.
-
High Affinity Impurities: Some impurities may have a high affinity for your product through non-covalent interactions.
Solution: Scavenger Resins
Scavenger resins are functionalized solid supports that irreversibly bind to and remove specific types of impurities from a solution.[13] For boronic acids, resins with diol or amine functionalities are particularly effective.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of scavenger resins for boronic acid removal, and how do they work?
A1: The most common scavenger resins for boronic acids are based on silica supports functionalized with diethanolamine (DEAM), diols, or guanidine.[14][15][16]
-
Diethanolamine (DEAM) and Diol Resins: These work by forming a stable, five-membered cyclic adduct with the boronic acid, effectively sequestering it onto the solid phase.[15][16][17]
-
Guanidine Resins: These are very strong basic resins that act as powerful scavengers for acidic compounds, including boronic and phenolic acids, through an acid-base interaction.[15]
Q2: Can I use recrystallization to remove boronic acid byproducts?
A2: Yes, recrystallization can be an effective method, especially if your desired product is a solid with good crystallinity and there is a significant difference in solubility between your product and the boronic acid byproduct in a particular solvent system.[4][8] However, finding a suitable solvent system can be challenging, and this method is often less effective for oily or amorphous products.[4][5]
Q3: Are there any alternatives to liquid-liquid extraction for removing boronic acids?
A3: Absolutely. Besides the methods already discussed, you can consider:
-
Solid-Phase Extraction (SPE): Phenylboronic acid (PBA) functionalized silica can be used in an SPE format.[18][19] In this case, the stationary phase retains cis-diol containing compounds, so it's a method to purify the boronic acid away from a product that does not contain a cis-diol.
-
Derivatization: Converting the boronic acid into a boronate ester (e.g., with pinacol) can change its properties, sometimes making it easier to separate by chromatography.[10] Conversely, if you are trying to remove a boronate ester, it can be hydrolyzed back to the more polar boronic acid.[20]
Q4: How do I choose the best purification strategy for my specific reaction?
A4: The optimal strategy depends on several factors. The flowchart below provides a general decision-making framework.
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction
This protocol is a first-line approach for removing acidic boronic acid byproducts from an organic reaction mixture.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M NaOH (steps 3-6) one more time.
-
Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine to facilitate drying.
-
Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenger Resin
This protocol is ideal for removing trace amounts of boronic acid byproducts when other methods have failed.
Materials:
-
Crude product containing boronic acid impurities, dissolved in an appropriate solvent (e.g., THF, DCM, Acetonitrile).
-
Scavenger resin (e.g., SiliaBond DEAM or Diol).
-
Reaction vessel (round-bottom flask or vial).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a syringe with a frit).
Procedure:
-
Dissolve the crude product in a suitable solvent to a moderate concentration.
-
Add the scavenger resin. A general starting point is to use 3-5 equivalents of the resin's functional group loading relative to the amount of boronic acid impurity.
-
Stir the mixture at room temperature. The required time can range from 1 to 16 hours. It is advisable to monitor the reaction by TLC or LC-MS to determine when the impurity is fully consumed.
-
Once the scavenging is complete, filter the mixture to separate the resin from the solution.
-
Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to yield the purified product.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Liquid-Liquid Extraction | >90% | Fast, inexpensive, good for large scale. | Less effective for hydrophobic boronic acids; can be problematic for base-sensitive compounds.[11][21] |
| Silica Gel Chromatography | >95% | Widely applicable, good for resolving multiple components. | Can be time-consuming and solvent-intensive; potential for product loss on the column.[4][5] |
| Scavenger Resins | >99% | Highly selective, simple workup (filtration), excellent for trace impurity removal. | Higher cost of reagents, may require longer reaction times.[13][16] |
| Recrystallization | >98% (if successful) | Can yield very high purity material, solvent is often recoverable. | Product must be a solid, finding a suitable solvent can be difficult.[4][8] |
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. suprasciences.com [suprasciences.com]
- 15. silicycle.com [silicycle.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
Technical Support Center: Improving Reproducibility in Suzuki Couplings with Quinoline Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving quinoline boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these nitrogen-containing heterocyclic substrates. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the reproducibility and success of your experiments.
The quinoline moiety is a privileged scaffold in medicinal chemistry, but its incorporation via Suzuki coupling is not always straightforward. The Lewis basic nitrogen atom can complicate the catalytic cycle, and the stability of the boronic acid itself is a frequent concern. This guide moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding before diving into specific troubleshooting scenarios.
Q1: Why are Suzuki couplings with quinoline boronic acids often challenging? A1: The primary challenges stem from the quinoline ring's electronic nature and the presence of the nitrogen atom. The Lewis basic nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning.[1][2] Furthermore, quinoline boronic acids, like many heteroaryl boronic acids, are susceptible to protodeboronation—an undesired side reaction where the C-B bond is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[3][4][5]
Q2: My quinoline boronic acid seems to be degrading. How should I store it and assess its purity? A2: Quinoline boronic acids can be unstable, especially during long-term storage.[6] They can dehydrate to form cyclic trimeric anhydrides (boroxines) or undergo protodeboronation.[6][7] For storage, keep the material in a dark place, sealed in a dry atmosphere (e.g., in a desiccator or under inert gas), and at room temperature or refrigerated.[8][9] Before use, it's good practice to assess purity. While NMR can be used, a simple test is to convert a small sample to its corresponding trifluoroborate salt; a low yield in this conversion can indicate significant prior decomposition.[6]
Q3: What is the "2-pyridyl problem" and does it apply to quinolines? A3: The "2-pyridyl problem" refers to the particularly low reactivity and high instability of 2-pyridylboronic acid, where the nitrogen atom is adjacent to the boronic acid group.[1] This proximity can facilitate catalyst inhibition and accelerate protodeboronation. A similar issue can be observed with 2- and 8-quinoline boronic acids. The position of the boronic acid on the quinoline ring significantly impacts reactivity, with isomers having the boron moiety further from the nitrogen generally being more stable and reactive.
Q4: Should I use the boronic acid, a boronate ester (e.g., pinacol ester), or a trifluoroborate salt? A4: While boronic acids are common, using more stable derivatives is a key strategy for improving reproducibility.
-
Boronic Acids: Readily available but prone to decomposition.[6][7]
-
Boronate Esters (e.g., Pinacol Esters): More stable against protodeboronation and oxidation.[3][7] They can be used directly and often provide more consistent results.[10]
-
Potassium Trifluoroborates (BF3K salts): These are highly stable, crystalline solids that are easy to handle and purify.[11] They slowly release the boronic acid in situ under the reaction conditions, which can minimize side reactions. This is an excellent strategy for particularly unstable heteroaryl boronic acids.[6]
Troubleshooting Guide: From Low Yield to No Reaction
This guide addresses specific experimental issues in a "Problem, Probable Cause, and Solution" format.
Problem 1: Low to No Yield of the Desired Product
This is the most common issue and can have multiple root causes. A logical, step-by-step diagnosis is crucial.
dot
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
| Probable Cause | Detailed Explanation & Recommended Solution |
| 1. Boronic Acid Instability / Decomposition | Explanation: The quinoline boronic acid may have degraded on the shelf or is decomposing under the reaction conditions (protodeboronation).[3][4] This is especially common with aqueous bases. Solution: • Use Fresh Reagent: Start with a fresh, high-purity batch of the boronic acid. • Use a Stabilized Derivative: The most robust solution is to convert the boronic acid to a more stable pinacol ester or potassium trifluoroborate salt.[6][7] These derivatives are less prone to protodeboronation. • Increase Stoichiometry: Use a slight excess of the boronic acid derivative (e.g., 1.2–1.5 equivalents).[3] |
| 2. Catalyst Poisoning / Deactivation | Explanation: The Lewis basic nitrogen of the quinoline ring can coordinate to the palladium center, inhibiting catalytic activity.[1][2] This is a primary cause of failure in couplings with nitrogen heterocycles. Solution: • Ligand Choice is Critical: Switch to a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to shield the palladium center and promote the desired catalytic steps, mitigating the poisoning effect.[3][12] Tricyclohexylphosphine (PCy₃) has also been shown to be effective.[13][14] • Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3) are often more effective than generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃ in the presence of the substrate.[4] |
| 3. Ineffective Base or Solvent System | Explanation: The choice of base and solvent is crucial for activating the boronic acid and facilitating the transmetalation step. An inappropriate choice can lead to poor solubility or slow reaction rates. Solution: • Base Selection: For heteroaromatic couplings, weaker bases like Na₂CO₃ can be insufficient. A stronger inorganic base like K₃PO₄ or Cs₂CO₃ is often required and highly effective.[13][14][15] • Solvent System: A polar aprotic solvent, often with a small amount of water, is standard. Systems like Dioxane/H₂O (e.g., 10:1) or THF/H₂O are excellent starting points.[13][15] For substrates with poor solubility, consider DMF or toluene.[16] |
| 4. Poor Reactivity of the Coupling Partner | Explanation: The reactivity of the aryl/heteroaryl halide partner follows the order: I > Br > OTf >> Cl. Aryl chlorides are particularly challenging to activate.[11] Solution: • Switch Halide: If possible, use the aryl bromide or iodide instead of the chloride for much faster oxidative addition. • Optimize for Chlorides: If you must use an aryl chloride, a highly active catalyst system is mandatory. Use a bulky, electron-rich ligand (like SPhos or XPhos) and higher temperatures (e.g., 100-110 °C).[3][12] |
Problem 2: Significant Side Products are Observed
Even when the reaction proceeds, side products can complicate purification and reduce the yield of the desired material.
dot
Caption: Relationship between common problems and their primary causes.
| Side Product Observed | Probable Cause & Recommended Solution |
| 1. Protodeboronated Starting Material | Cause: This is the direct result of the C-B bond being cleaved.[5] It indicates that the rate of protodeboronation is competitive with or faster than the rate of transmetalation. This is exacerbated by high water content, high temperatures, and prolonged reaction times.[4] Solution: • Use a Boronate Ester or Trifluoroborate: This is the most effective preventative measure as these derivatives are inherently more stable.[6][7] • Minimize Water: Use the minimum amount of water necessary for the reaction, or consider anhydrous conditions if using a boronate ester.[2] • Use a Milder Base: If possible, screen milder bases like K₂CO₃ or KF, though this may reduce the overall reaction rate. |
| 2. Homocoupling of Boronic Acid | Cause: Two molecules of the quinoline boronic acid couple to form a biquinoline. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[4][17] Solution: • Thorough Degassing: Ensure your solvent and reaction setup are rigorously degassed. Use multiple freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][17] Maintain a positive pressure of inert gas throughout the reaction. |
| 3. Dehalogenation of Starting Material | Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur through various pathways, sometimes involving hydride sources in the reaction mixture or catalyst decomposition pathways. Solution: • Re-evaluate Base and Solvent: Ensure the base and solvent are pure and not contributing to side reactions. • Optimize Catalyst System: A more efficient catalyst system that promotes rapid oxidative addition and coupling can outcompete the dehalogenation pathway. |
Key Experimental Protocols
These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Suzuki Coupling with Quinoline Boronic Acid
This protocol is a good starting point using a modern, highly active catalyst system.
-
Reagent Preparation:
-
In a reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv).
-
Add the quinoline boronic acid (1.2 equiv).
-
Add finely ground K₃PO₄ (2.0 equiv).
-
-
Catalyst Addition:
-
Seal the vial with a septum. Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent) and solvent ratio (e.g., 10:1 dioxane/H₂O).[15]
-
-
Reaction:
-
Place the sealed vial in a preheated heating block or oil bath set to 80–110 °C.
-
Stir the reaction vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography. Residual palladium can sometimes be removed by filtering the crude mixture through a pad of celite.[3]
-
Protocol 2: Preparation of a Potassium Quinoline-Trifluoroborate Salt
This protocol converts a potentially unstable boronic acid into a highly stable, easy-to-handle solid.[6]
-
Dissolution:
-
In a suitable flask, dissolve the quinoline boronic acid (1.0 equiv) in methanol.
-
-
Addition of KHF₂:
-
To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
-
Precipitation and Isolation:
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of the trifluoroborate salt will form.
-
Isolate the solid product by vacuum filtration.
-
-
Washing and Drying:
-
Wash the solid sequentially with cold water, cold methanol, and finally diethyl ether to facilitate drying.
-
Dry the crystalline solid under vacuum. This potassium trifluoroborate salt can now be used in Suzuki coupling reactions (typically with 1.1-1.2 equivalents) in place of the boronic acid.
-
Mechanistic Insights: The "Why" Behind the Fix
Understanding the catalytic cycle helps diagnose which step is failing.
dot
Caption: The Suzuki-Miyaura catalytic cycle and points of failure.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is often rate-limiting, especially for aryl chlorides. Using electron-rich ligands accelerates this process.[18]
-
Transmetalation: This is the key step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[19] If this step is slow due to catalyst poisoning or an ineffective base, side reactions like protodeboronation can dominate.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands help promote this final step.[18]
The challenges with quinoline boronic acids primarily affect the Pd(0) catalyst availability (due to poisoning) and the transmetalation step (due to competing protodeboronation). By selecting a robust catalyst system (bulky, electron-rich ligand) and stabilizing the boron reagent (as an ester or trifluoroborate), you directly address these failure points, tipping the kinetic balance in favor of the desired product formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoline-5-boronic acid | 355386-94-6 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Chemical Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. As a senior application scientist, I understand that catalyst deactivation can be a significant bottleneck in your research and development, leading to failed reactions, decreased yields, and project delays. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and prevent common issues related to palladium catalyst deactivation. We will move beyond simple checklists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Recognizing the Signs: Is Your Catalyst Deactivating?
Before diving into complex diagnostics, it's crucial to recognize the tell-tale signs of catalyst deactivation during your experiment.
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the initial visual cues of catalyst deactivation?
A1: Several visual and performance indicators can suggest your palladium catalyst is no longer active. The most common is the formation of a black precipitate, colloquially known as "palladium black"[1][2]. This indicates that the soluble, catalytically active palladium complexes have aggregated into inactive, elemental palladium particles[1][3]. Other signs include a color change in the reaction mixture that deviates from the expected catalytic cycle intermediates, or the reaction simply failing to proceed to completion as monitored by techniques like TLC, GC, or LC-MS.
Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you identify the root cause of catalyst deactivation and implement effective solutions.
The "Palladium Black" Problem: Agglomeration and Precipitation
The formation of palladium black is one of the most frequent modes of deactivation in palladium-catalyzed cross-coupling reactions[1][2].
Q2: I'm observing a significant amount of palladium black in my reaction flask. What causes this, and how can I prevent it?
A2: Palladium black formation is the result of the agglomeration of palladium atoms into larger, insoluble clusters that are catalytically inactive[3]. This typically occurs when the palladium(0) species, the active state in many cross-coupling reactions, is not sufficiently stabilized by its ligands[4][5].
Common Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Ligand Degradation | Phosphine ligands, commonly used to stabilize palladium, can be susceptible to oxidation or other degradation pathways, leaving the palladium center exposed and prone to aggregation[1][6]. | • Ensure all reagents and solvents are rigorously deoxygenated. • Consider using more robust, sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands) that are more resistant to degradation[2][5]. |
| Inadequate Ligand-to-Metal Ratio | An insufficient amount of ligand can lead to the formation of "ligandless" palladium species that readily precipitate. | • Increase the ligand-to-palladium ratio. For monodentate phosphines, a ratio of 2:1 to 4:1 is often a good starting point. |
| High Reaction Temperature | Elevated temperatures can accelerate both ligand dissociation and palladium agglomeration[7]. | • Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider a more active catalyst system. |
| Incorrect Pre-catalyst Activation | The initial reduction of the palladium(II) pre-catalyst to the active palladium(0) species is a critical step. If this process is not controlled, it can lead to the formation of nanoparticles and subsequent precipitation[8]. | • Follow established protocols for in-situ pre-catalyst reduction. This may involve the careful choice of solvent, base, and temperature during the initial phase of the reaction[8]. |
Ligand-Related Failures
The choice and stability of the ligand are paramount for a successful palladium-catalyzed reaction.
Q3: My reaction is sluggish, and I suspect my phosphine ligand is the issue. How can I confirm this and what are my options?
A3: Phosphine ligands are prone to oxidation to the corresponding phosphine oxides, which have poor coordinating ability and can lead to catalyst deactivation[4][6]. Additionally, certain reaction conditions can lead to other forms of ligand degradation.
Troubleshooting Ligand Issues:
-
Diagnosis: The most direct way to diagnose phosphine ligand oxidation is through ³¹P NMR spectroscopy of your reaction mixture. The appearance of a new peak corresponding to the phosphine oxide is a clear indication of degradation.
-
Prevention:
-
Rigorous Degassing: As with preventing palladium black, scrupulous degassing of all solvents and reagents is critical to remove oxygen.
-
Use of Air-Stable Ligands: Consider using electron-rich, bulky alkylphosphine ligands or N-heterocyclic carbene (NHC) ligands, which are generally more resistant to oxidation than triarylphosphines.
-
Proper Storage: Store phosphine ligands under an inert atmosphere and away from light and heat.
-
Catalyst Poisoning: The Silent Killer
Catalyst poisoning occurs when impurities or even the substrates/reagents themselves bind strongly to the palladium center, blocking the active sites.
Q4: My reaction starts well but then abruptly stops. Could my catalyst be poisoned?
A4: Yes, this is a classic symptom of catalyst poisoning. The initial activity is high, but as the poison accumulates on the catalyst, the reaction rate plummets.
Common Poisons and Their Sources:
| Poison | Common Sources | Mitigation Strategy |
| Sulfur Compounds | Thiols, thioethers, and other sulfur-containing functional groups in your substrates or as impurities in solvents. | • Purify substrates and solvents to remove sulfur-containing impurities. • If the substrate contains a sulfur moiety, a higher catalyst loading or a more poison-resistant catalyst may be required. Some studies suggest pre-sulfiding the catalyst can enhance selectivity in certain reactions[7]. |
| Carbon Monoxide (CO) | Can be a byproduct of certain reactions or present as an impurity in gaseous reagents. | • Ensure high-purity gas sources. • In cases where CO is a known byproduct, a continuous flow setup might be beneficial to remove it from the reaction zone. |
| Halides | Excess halide ions (e.g., from salts) can sometimes inhibit the catalytic cycle. | • In Negishi couplings, for instance, the presence of certain zinc salts can be inhibitory, while lithium halides can be beneficial by breaking up palladium-zinc complexes[1]. Careful control of salt additives is key. |
Advanced Diagnostics: When Standard Troubleshooting Isn't Enough
If the troubleshooting steps above do not resolve the issue, a deeper investigation into the nature of the deactivated catalyst may be necessary.
Q5: I've tried multiple troubleshooting steps without success. What analytical techniques can help me understand the root cause of deactivation?
A5: Several powerful analytical techniques can provide detailed insights into the state of your catalyst[9]:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of the palladium (e.g., Pd(0), Pd(II)) on a solid-supported catalyst, helping to identify issues with pre-catalyst reduction or re-oxidation during the reaction[9].
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of catalyst particles. By comparing fresh and spent catalysts, you can identify sintering (particle growth) or changes in morphology[9].
-
X-ray Absorption Spectroscopy (XAS): XAS is an in-situ technique that can provide information about the palladium oxidation state and coordination environment in real-time during the reaction, offering a detailed mechanistic understanding of the deactivation pathway[10][11].
-
Inductively Coupled Plasma (ICP) Analysis: ICP can be used to measure the amount of palladium that has leached into the solution, which is a critical diagnostic for heterogeneous catalysts.
Catalyst Regeneration Protocols
In some cases, a deactivated catalyst can be regenerated, saving costs and resources.
Q6: Can I regenerate my deactivated palladium catalyst?
A6: Regeneration is possible for certain types of deactivation, particularly for heterogeneous catalysts. The appropriate method depends on the cause of deactivation.
Experimental Protocol for Regeneration of a Coked Pd/C Catalyst:
This protocol is a general guideline and may need to be optimized for your specific catalyst and reaction.
-
Solvent Washing:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst extensively with a solvent that can dissolve the organic residues (coke precursors) but not the catalyst itself. Chloroform and glacial acetic acid mixtures have been shown to be effective in some cases[12].
-
-
Thermal Treatment (Calcination):
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to a temperature of 250-400°C to pyrolyze the organic deposits[13].
-
After the inert gas treatment, switch to a dilute stream of air or oxygen in nitrogen at the same temperature to carefully burn off the remaining carbonaceous material. Caution: This step can be exothermic and must be done with care to avoid overheating and sintering the catalyst.
-
-
Reduction:
-
After the oxidative treatment, the palladium will likely be in an oxidized state (PdO).
-
To restore the active metallic phase, the catalyst must be re-reduced. This is typically done by heating under a flow of hydrogen gas (diluted in nitrogen) at a controlled temperature.
-
Visualizing Deactivation Pathways
Understanding the sequence of events leading to deactivation is key to prevention.
Caption: Common pathways leading from an active palladium catalyst to various deactivated states.
Frequently Asked Questions (FAQs)
Q7: How much palladium catalyst should I use? Can using too much be a problem?
A7: While it might seem that more catalyst would lead to a faster reaction, excessively high catalyst loadings can sometimes promote side reactions and aggregation, leading to deactivation. Typical loadings for cross-coupling reactions range from 0.1 to 5 mol %[14]. It is always advisable to screen catalyst loading to find the optimal balance between reaction rate and catalyst stability.
Q8: I'm using a palladium(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Does this affect deactivation?
A8: Yes. These Pd(II) sources must be reduced in situ to the active Pd(0) species for most cross-coupling reactions[15]. An inefficient or uncontrolled reduction can be a primary source of palladium black formation[8]. The choice of ligand, base, and solvent is critical for a smooth activation step[8].
Q9: Can the solvent choice influence catalyst deactivation?
A9: Absolutely. The solvent affects the solubility of the catalyst, reagents, and intermediates. A poor solvent can lead to precipitation. Furthermore, some solvents can coordinate to the palladium center, influencing its reactivity and stability. Always use high-purity, dry, and degassed solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scispace.com [scispace.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diva-portal.org [diva-portal.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Quinoline Boronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In pharmaceutical and materials science, the incorporation of heteroaromatic scaffolds like quinoline is of paramount importance. Quinoline boronic acids serve as key building blocks in this endeavor, yet their reactivity can vary significantly depending on the position of the boronic acid group on the quinoline ring. This guide provides a detailed comparison of the reactivity of quinoline boronic acid isomers, offering insights into the factors governing their performance and providing practical experimental guidance.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The widely accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The efficiency of each step can be influenced by the electronic and steric properties of the coupling partners.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing the Reactivity of Quinoline Boronic Acid Isomers
The reactivity of heteroaryl boronic acids, including quinoline isomers, is governed by a complex interplay of electronic effects, steric hindrance, and the potential for catalyst inhibition.[4][5]
-
Electronic Effects: The electron-deficient nature of the pyridine ring within the quinoline system can significantly impact the transmetalation step. The nitrogen atom's electron-withdrawing character can reduce the nucleophilicity of the boronic acid, slowing down the transfer of the quinoline moiety to the palladium center.[5] The position of the boronic acid relative to the nitrogen atom is therefore a critical determinant of reactivity.
-
Steric Hindrance: The steric environment around the carbon-boron bond can influence the rate of both transmetalation and reductive elimination. Isomers with the boronic acid group in more sterically congested positions may exhibit lower reactivity.
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of less active species.[4] This "poisoning" effect can be particularly pronounced for isomers where the nitrogen is in close proximity to the boronic acid group.
-
Protodeboronation: A common side reaction in Suzuki-Miyaura couplings is the cleavage of the carbon-boron bond by a proton source, a process known as protodeboronation.[6][7] Heteroaryl boronic acids are often more susceptible to this decomposition pathway, especially under basic conditions.[4][8] The electronic properties of the specific quinoline isomer can influence its propensity for protodeboronation.
Comparative Reactivity of Quinoline Boronic Acid Isomers
The position of the boronic acid group on the quinoline ring leads to distinct differences in reactivity. Below is a comparative analysis of common isomers.
| Isomer | Position of -B(OH)₂ | Expected Reactivity | Key Considerations |
| Quinoline-2-boronic acid | C2 | Low to Moderate | Prone to catalyst inhibition due to the proximity of the nitrogen atom. May require specialized ligands or conditions to achieve good yields.[9] |
| Quinoline-3-boronic acid | C3 | Moderate to High | Generally a good coupling partner. The nitrogen atom has a less pronounced inhibitory effect compared to the 2-isomer. |
| Quinoline-4-boronic acid | C4 | Moderate | Reactivity can be influenced by the electronic effects of the nitrogen. Site-selective couplings can be achieved in dihaloquinolines.[10][11] |
| Quinoline-5-boronic acid | C5 | High | The boronic acid is on the carbocyclic ring, minimizing direct electronic deactivation and steric hindrance from the nitrogen atom. |
| Quinoline-6-boronic acid | C6 | High | Similar to the 5-isomer, the boronic acid is on the benzene ring, leading to good reactivity. |
| Quinoline-7-boronic acid | C7 | High | Favorable positioning on the carbocyclic ring generally results in efficient coupling. |
| Quinoline-8-boronic acid | C8 | Low to Moderate | Can be sterically hindered and susceptible to catalyst inhibition due to the "peri" interaction with the nitrogen atom. |
Note: The actual reactivity can be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of quinoline boronic acids. Optimization may be necessary for specific substrates.
This protocol is suitable for less challenging quinoline boronic acid isomers (e.g., 5-, 6-, and 7-isomers).
Figure 2. Workflow for a general Suzuki-Miyaura coupling of quinoline boronic acids.
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vessel, add the quinoline boronic acid (1.2 mmol), aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).[12]
-
Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 3:1 v/v, 10 mL).
-
Degassing: Purge the reaction mixture with a stream of argon for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 85-90 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
For more challenging isomers, the use of bulky, electron-rich phosphine ligands and anhydrous conditions can be beneficial to mitigate catalyst inhibition and protodeboronation.[4][13]
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine the quinoline boronic acid (or its pinacol ester derivative) (1.5 equiv), aryl halide (1.0 equiv), a palladium precursor such as Pd₂(dba)₃ (1.5 mol%), a suitable ligand like SPhos or XPhos (3.3 mol%), and a strong, non-aqueous base like K₃PO₄ (2.0 equiv).[14]
-
Solvent Addition: Add an anhydrous aprotic solvent such as dioxane or toluene.
-
Reaction: Seal the vessel and heat to 100-110 °C. Monitor the reaction progress.
-
Workup and Purification: Follow a similar procedure as described in Protocol 1, taking care to handle anhydrous reagents and solvents appropriately.
Conclusion
The reactivity of quinoline boronic acid isomers in Suzuki-Miyaura coupling is a nuanced subject, with the position of the boronic acid playing a critical role. Isomers with the boronic acid on the carbocyclic ring (5-, 6-, and 7-positions) are generally more reactive due to reduced electronic deactivation and catalyst inhibition from the ring nitrogen. In contrast, isomers with the boronic acid in proximity to the nitrogen (2- and 8-positions) often require more specialized conditions, such as the use of bulky, electron-rich ligands, to achieve high yields. A thorough understanding of these factors allows for the rational selection of reaction conditions, ultimately enabling the efficient synthesis of complex quinoline-containing molecules for a wide range of applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 3-Substituted 8-Methylquinolines: Moving Beyond (8-Methylquinolin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Synthetic Strategies for a Privileged Scaffold.
The 8-methylquinoline framework is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties. The targeted introduction of substituents at the C3-position is a critical strategy for modulating the pharmacological and physicochemical characteristics of these compounds. Traditionally, the Suzuki-Miyaura cross-coupling reaction, utilizing reagents such as (8-Methylquinolin-3-yl)boronic acid, has been a reliable method for forging new carbon-carbon bonds at this position. However, the ever-evolving landscape of synthetic organic chemistry now offers a diverse toolkit of alternative methodologies. These modern approaches often provide advantages in terms of efficiency, substrate scope, functional group tolerance, and atom economy.
This guide provides an in-depth, objective comparison of established and contemporary alternatives to the use of this compound for the synthesis of 3-substituted 8-methylquinolines. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed, actionable protocols to empower researchers in selecting the optimal synthetic route for their specific research objectives.
The Benchmark: Suzuki-Miyaura Coupling with Quinoline Boronic Acids
The palladium-catalyzed Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[1] In this context, this compound serves as a key building block to introduce aryl or vinyl substituents at the C3-position of the 8-methylquinoline core. The catalytic cycle, a well-elucidated pathway, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and culminates in reductive elimination to yield the desired product and regenerate the catalyst.[2]
While robust, this approach necessitates the synthesis and isolation of the boronic acid, which can sometimes be unstable and prone to decomposition.[3] This has spurred the development of alternative strategies that either utilize more stable boron surrogates or circumvent the need for pre-functionalization altogether.
Alternative Cross-Coupling Strategies: A Comparative Overview
Beyond the Suzuki-Miyaura reaction, a host of other palladium-catalyzed cross-coupling reactions offer viable pathways to 3-substituted 8-methylquinolines, each with its own set of advantages and limitations. These methods typically start from a readily accessible precursor, 3-bromo-8-methylquinoline.
The Stille Coupling: Organostannanes as Coupling Partners
The Stille reaction employs organostannanes as the organometallic coupling partner.[1] A key advantage of this method is the stability of organostannane reagents to air and moisture.[4] However, a significant drawback is the toxicity of tin compounds and the often-challenging removal of tin byproducts from the final product.[1]
The Negishi Coupling: The Versatility of Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling reactions.[5] This high reactivity allows for the coupling of a wide range of substrates, including those that are less reactive in other cross-coupling reactions.[6] A downside is the moisture and air sensitivity of organozinc reagents, often requiring their in situ preparation.[7]
The Heck Reaction: Coupling with Alkenes
The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes.[8] In the context of our target scaffold, this would involve the reaction of 3-bromo-8-methylquinoline with an alkene to introduce an alkenyl substituent at the C3-position.[9] This method is particularly useful for the synthesis of stilbene-like structures.
The Sonogashira Coupling: Introducing Alkynyl Moieties
For the introduction of alkynyl groups, the Sonogashira coupling is the premier choice.[10] This reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11] The resulting 3-alkynyl-8-methylquinolines are valuable intermediates for further transformations.
The Buchwald-Hartwig Amination: Forging C-N Bonds
When the goal is to introduce a nitrogen-based substituent, the Buchwald-Hartwig amination is a powerful tool.[12] This reaction couples an amine with an aryl halide, enabling the synthesis of a wide array of 3-amino-8-methylquinoline derivatives.[13]
The Modern Paradigm: Direct C-H Functionalization
A paradigm shift in synthetic strategy involves the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials like haloquinolines or quinoline boronic acids. This approach is highly atom-economical and can significantly shorten synthetic sequences. For the 8-methylquinoline scaffold, transition-metal-catalyzed C-H activation can be directed to the C3-position, allowing for the direct introduction of aryl, alkyl, or other functional groups.
Recent advances have demonstrated the utility of rhodium catalysis for the C-H activation of quinolines.[14] While C2-functionalization is often favored, careful selection of directing groups and reaction conditions can achieve selectivity for the C3-position.
Comparative Data Summary
The following table provides a comparative overview of the different methodologies for the synthesis of 3-substituted 8-methylquinolines. The data is compiled from literature sources and is intended to be illustrative. Actual yields will vary depending on the specific substrates and reaction conditions.
| Methodology | Starting Material | Reagent | Typical Catalyst/Base | Advantages | Disadvantages | Illustrative Yield (%) |
| Suzuki-Miyaura Coupling | 3-Bromo-8-methylquinoline | Arylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Mild conditions, high functional group tolerance, commercially available reagents. | Requires synthesis of boronic acid, potential for boronic acid decomposition. | 70-95[2][15] |
| Stille Coupling | 3-Bromo-8-methylquinoline | Organostannane | Pd(PPh₃)₄ | Stable reagents, excellent functional group tolerance. | Toxic tin reagents and byproducts, difficult purification. | 60-90[3][4] |
| Negishi Coupling | 3-Bromo-8-methylquinoline | Organozinc halide | Pd(PPh₃)₄ or Ni catalyst | High reactivity, broad substrate scope. | Air and moisture sensitive reagents, often requires in situ preparation. | 65-92[5][6] |
| Heck Reaction | 3-Bromo-8-methylquinoline | Alkene | Pd(OAc)₂ / Base | Direct alkenylation, good for conjugated systems. | Limited to alkene coupling partners, regioselectivity can be an issue. | 50-85[8][16] |
| Sonogashira Coupling | 3-Bromo-8-methylquinoline | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine base | Direct alkynylation, versatile products for further functionalization. | Requires terminal alkyne, can be sensitive to reaction conditions. | 75-98[17][18] |
| Buchwald-Hartwig Amination | 3-Bromo-8-methylquinoline | Amine | Pd catalyst / Bulky phosphine ligand / Strong base | Direct C-N bond formation, wide range of amines can be used. | Can require specialized ligands and strong bases. | 60-90[19][20] |
| Direct C-H Arylation | 8-Methylquinoline | Arylating Agent | Rh or Pd catalyst / Oxidant | Atom economical, avoids pre-functionalization. | Regioselectivity can be challenging, may require directing groups, harsher conditions. | 40-75[14] |
Experimental Protocols
General Workflow for Cross-Coupling Reactions
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-8-methylquinoline
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
3-Bromo-8-methylquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-8-methylquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[2]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct C-H Arylation of 8-Methylquinoline (Conceptual)
This is a conceptual protocol based on modern C-H activation methodologies and would require significant optimization.
Materials:
-
8-Methylquinoline (1.0 mmol, 1.0 equiv)
-
Aryl iodide or diaryliodonium salt (1.5 equiv)
-
Rh(III) or Pd(II) catalyst (e.g., [Cp*RhCl₂]₂ or Pd(OAc)₂) (2.5-5 mol%)
-
Oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) (2.0 equiv)
-
Additive/Ligand (e.g., pivalic acid) (if required)
-
High-boiling point solvent (e.g., DCE or DMF)
Procedure:
-
To a sealed reaction vessel, add 8-methylquinoline, the arylating agent, catalyst, oxidant, and any additives.
-
Add the solvent and seal the vessel tightly.
-
Heat the reaction mixture to 100-140 °C for 24-48 hours.
-
Monitor the reaction for the formation of the C3-arylated product, being mindful of potential isomers.
-
After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.
Conclusion and Future Outlook
While the Suzuki-Miyaura coupling of this compound remains a valid and often effective method for the synthesis of 3-substituted 8-methylquinolines, the modern synthetic chemist has a much broader array of tools at their disposal. The choice of an alternative cross-coupling reaction, such as Stille, Negishi, Heck, Sonogashira, or Buchwald-Hartwig, will depend on the desired substituent, the availability of starting materials, and the specific functional groups present in the molecule.
Looking forward, the continued development of direct C-H functionalization methods holds the greatest promise for revolutionizing the synthesis of these important scaffolds. As regioselectivity and catalytic efficiency improve, these atom-economical approaches will likely become the preferred methods for the late-stage functionalization of complex quinoline derivatives, accelerating the discovery and development of new pharmaceuticals and advanced materials.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ias.ac.in [ias.ac.in]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Quinoline Functionalization: A Comparative Analysis of Palladium, Nickel, and Copper Catalysts
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The ability to selectively introduce functional groups onto the quinoline ring is paramount for tuning molecular properties and accelerating drug discovery.[2] This has driven the evolution of transition-metal catalysis as the most powerful strategy for precise and efficient C–H functionalization, moving beyond classical, often harsh, synthetic methods.[3][4]
This guide provides an in-depth comparison of the three most prominent catalytic systems employed for this purpose: palladium, nickel, and copper. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each metal, providing the field-proven insights necessary to make informed decisions in your own research.
The Workhorse: Palladium-Catalyzed C–H Functionalization
Palladium has long been the dominant force in cross-coupling and C–H activation, renowned for its predictable reactivity and broad functional group tolerance.[2][5] In quinoline chemistry, its utility is most pronounced in C2 and C8 functionalization, often guided by the strategic use of directing groups.
Mechanistic Rationale & Regioselectivity
Palladium catalysis in this context typically operates via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle. The regioselectivity is a critical consideration and is often dictated by the choice of directing group and solvent.
-
C2-Selectivity: The inherent electronics of the quinoline ring make the C2 position susceptible to nucleophilic attack. Many Pd-catalyzed reactions leverage this, often proceeding without a strong directing group or by using the quinoline nitrogen itself as a weak directing element.[3][6]
-
C8-Selectivity: Functionalization at the C8 "peri" position is a hallmark of directing-group-assisted palladium catalysis. The use of an N-oxide directing group is a classic strategy. The oxygen atom coordinates to the palladium center, placing it in perfect proximity to activate the C8 C–H bond, forming a stable five-membered palladacycle intermediate.[7][8] This approach is highly effective for C–C bond formation, such as arylation.[7][9] Mechanistic studies suggest that polar, acidic solvents like acetic acid can play a crucial role in promoting this cyclopalladation pathway.[7][8]
dot
Caption: Simplified Pd(II)/Pd(IV) cycle for C8-arylation of quinoline N-oxide.
Expertise in Application
The choice to use a palladium catalyst is often driven by a need for reliability and broad substrate scope. While more expensive than nickel or copper, its well-understood reaction mechanisms and tolerance for diverse functional groups (esters, ketones, halides) often justify the cost, particularly in complex, late-stage functionalization scenarios.[10][11] However, the necessity for directing groups in many transformations adds steps to a synthetic sequence, a key consideration in process chemistry.
The Challenger: Nickel-Catalyzed Transformations
As a more earth-abundant and cost-effective alternative, nickel has emerged as a powerful challenger to palladium.[12][13] It offers unique reactivity, enabling transformations that are often difficult to achieve with palladium, particularly in the functionalization of the C3 position.
Mechanistic Rationale & Regioselectivity
Nickel catalysis can access a wider range of oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) than palladium, opening up novel mechanistic pathways.
-
C3-Selectivity: A groundbreaking strategy for C3 functionalization involves the in-situ generation of a nickel hydride (Ni-H) species.[14][15] This species undergoes a 1,4-addition to the quinoline ring to form a 1,4-dihydroquinoline intermediate. This intermediate then acts as a nucleophile, attacking an external electrophile, followed by oxidative aromatization to yield the C3-functionalized product. This pathway circumvents the need for a directing group and provides excellent regioselectivity for a traditionally difficult position to functionalize.[14][15]
-
C2 and C8 Functionalization: With appropriate directing groups, such as the 8-aminoquinolyl group, nickel can also effectively catalyze C-H functionalization at other positions, mirroring some of the reactivity of palladium.[16][17] Mechanistic studies on 8-aminoquinoline-directed reactions highlight the importance of the base, with hindered bases like NaOtBu often outperforming carbonates by avoiding the formation of deleterious off-cycle resting states.[16]
dot
Caption: Key steps in the Ni-H pathway for C3-functionalization of quinolines.
Expertise in Application
Nickel catalysis is the go-to choice when cost is a primary driver and when unique selectivity is required. Its ability to functionalize the C3 position is a significant advantage.[14] Researchers should be aware that nickel catalysts can be more sensitive to air and moisture than their palladium counterparts, often requiring more stringent inert atmosphere techniques. Furthermore, while generally considered "greener," concerns about nickel's toxicity should not be dismissed, and appropriate handling procedures are essential.[18]
The Radical Innovator: Copper-Catalyzed Reactions
Copper is the most economical and abundant of the three metals, and it has carved out a distinct niche in quinoline functionalization, primarily through mechanisms involving single-electron transfer (SET) and radical intermediates.[19] This radical-based reactivity provides access to unique transformations, especially at the remote C5 position.
Mechanistic Rationale & Regioselectivity
Copper catalysts, typically simple salts like Cu(I) or Cu(II), are adept at facilitating radical cross-coupling reactions.
-
Remote C5-Selectivity: Using an 8-aminoquinoline directing group, copper can catalyze functionalization at the remote C5 position.[20][21] Mechanistic investigations suggest a process initiated by the generation of a radical (e.g., a sulfonyl radical from a sulfonyl chloride).[22] This radical adds to the quinoline ring, and the 8-amino directing group facilitates the subsequent steps, leading to a highly regioselective C-H functionalization. This approach has been successfully applied to introduce a variety of bonds, including C–S, C–O, C–Br, and C–N.[20][21][22]
-
C2-Amination: Copper also excels at the direct amination of quinoline N-oxides at the C2 position.[23] These reactions are often remarkably efficient, proceeding under mild, ligand-free, and oxidant-free conditions, showcasing a practical and environmentally friendly approach to installing valuable amino groups.[23]
dot
Caption: Conceptual radical mechanism for Cu-catalyzed remote C5-functionalization.
Expertise in Application
Copper is the catalyst of choice for radical-mediated transformations and when extreme cost-effectiveness is required. Its ability to forge C5-functionalized quinolines is a unique and powerful tool.[20][21] The reactions often use simple, air-stable copper salts, making them experimentally convenient. However, radical reactions can sometimes be less predictable than two-electron pathways, and substrate scope may be more limited compared to palladium-catalyzed processes.
Comparative Performance at a Glance
The selection of a catalyst is a multi-faceted decision balancing cost, desired regioselectivity, and reaction robustness.
| Feature | Palladium (Pd) | Nickel (Ni) | Copper (Cu) |
| Relative Cost | High | Low | Very Low |
| Earth Abundance | Low | High | High |
| Toxicity Profile | Lower than perceived, but precious metal concerns remain[18] | Higher than perceived, requires careful handling[18] | Generally lower toxicity, but context-dependent[19] |
| Typical Regioselectivity | C2 (intrinsic), C8 (N-oxide directed)[3][7] | C3 (Ni-H pathway), C2/C8 (directed)[14][16] | C5 (directed radical pathway), C2 (amination)[20][23] |
| Common Mechanisms | 2-Electron Pathways (Pd(II)/Pd(0), Pd(II)/Pd(IV))[24] | 2-Electron & 1-Electron Pathways, Ni-H addition[14][16] | Primarily 1-Electron (Radical) Pathways[22] |
| Functional Group Tol. | Excellent | Good to Excellent | Moderate to Good |
| Key Advantage | High reliability, broad scope, well-understood | Low cost, unique C3-selectivity | Very low cost, unique C5-selectivity, radical pathways |
| Key Disadvantage | High cost, reliance on directing groups | Sensitivity to air/moisture, potential toxicity | Can have narrower substrate scope, radical side reactions |
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems, adapted from authoritative literature to provide a reliable starting point for experimentation.
General Experimental Workflow
dot
Caption: Standard workflow for a transition-metal-catalyzed C-H functionalization.
Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide (Adapted from methodologies for selective C-H arylation)[9]
This protocol details the synthesis of 8-arylquinoline N-oxides, leveraging the N-oxide as an effective directing group for palladium.
-
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
Aryl Iodide (e.g., 4-Iodotoluene, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene (to make 0.2 M solution)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add quinoline N-oxide, 4-iodotoluene, Pd(OAc)₂, and K₂CO₃.
-
Seal the tube with a rubber septum and evacuate and backfill with nitrogen gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-arylquinoline N-oxide.
-
Protocol 2: Nickel-Catalyzed C3-Thioetherification of Quinoline (Adapted from methods for Ni-H catalyzed C3-functionalization)[14][15]
This protocol achieves exclusive C3-functionalization at room temperature without a directing group.
-
Materials:
-
Quinoline (1.0 equiv)
-
Aryl Bunte Salt (e.g., Sodium S-phenyl thiosulfate, 1.2 equiv)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)
-
Triethylsilane (Et₃SiH) (3.0 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (to make 0.1 M solution)
-
-
Procedure:
-
Inside a nitrogen-filled glovebox, add NiCl₂·6H₂O and dtbbpy to an oven-dried vial. Add THF and stir for 10 minutes to form the catalyst complex.
-
To this vial, add the quinoline, aryl Bunte salt, and K₃PO₄.
-
Add the remaining THF, followed by the triethylsilane.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by GC-MS.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the C3-functionalized quinoline.
-
Protocol 3: Copper-Catalyzed C2-Amination of Quinoline N-Oxide (Adapted from copper-catalyzed direct amination protocols)[23]
This protocol provides a simple, ligand- and oxidant-free method for synthesizing 2-aminoquinolines.
-
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, 2.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Dimethyl Sulfoxide (DMSO) (to make 0.25 M solution)
-
-
Procedure:
-
To a standard reaction vial, add quinoline N-oxide and CuI.
-
Add DMSO, followed by the morpholine.
-
Seal the vial and place it in a preheated heating block at 80 °C.
-
Stir the reaction for 12 hours. Monitor by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to isolate the 2-aminoquinoline derivative.
-
Conclusion
The functionalization of quinolines is a dynamic field where palladium, nickel, and copper catalysts each offer a distinct and valuable toolkit.
-
Palladium remains the benchmark for reliability and broad applicability, especially for directed C8-functionalization.
-
Nickel provides a cost-effective and powerful alternative, unlocking unique C3-selectivity through innovative mechanistic pathways.
-
Copper excels in economic and sustainable transformations, enabling novel radical-based C5-functionalization and efficient C2-aminations.
The optimal choice of catalyst is not absolute but is instead dictated by the specific strategic goals of the synthesis: the desired regiochemistry, cost constraints, scalability, and the chemical complexity of the substrate. By understanding the fundamental causality behind the reactivity of each metal, researchers can more effectively harness their power to construct the next generation of functional quinoline-based molecules.
References
- 1. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts [pubmed.ncbi.nlm.nih.gov]
- 19. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 20. DSpace [repository.kaust.edu.sa]
- 21. [PDF] Remote C-H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling. | Semantic Scholar [semanticscholar.org]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 8-Methylquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, the 8-methylquinoline core has emerged as a particularly promising platform for the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. The strategic placement of the methyl group at the 8-position offers a unique steric and electronic environment, providing a versatile handle for synthetic modification and influencing the molecule's interaction with biological targets.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 8-methylquinoline derivatives. By examining how specific structural modifications to this scaffold impact its biological efficacy, we aim to furnish researchers and drug development professionals with the critical insights needed to rationally design more potent and selective therapeutic candidates.
The 8-Methylquinoline Scaffold: A Privileged Structure
The 8-methylquinoline moiety is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a methyl group at the C8 position. This seemingly simple substitution has profound implications for the molecule's chemical properties and biological activity. The methyl group can influence the planarity of the ring system, modulate lipophilicity, and serve as a key interaction point with target enzymes or receptors. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and a coordination site for metal ions, a property that is often crucial for the biological activity of quinoline derivatives.
Comparative Analysis of Anticancer Activity
Recent research has highlighted the potential of 8-methylquinoline derivatives as potent anticancer agents. The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.
A key determinant of anticancer efficacy is the substitution at the C2 and C4 positions of the 8-methylquinoline core. Modifications at these positions can significantly impact the molecule's ability to inhibit cancer cell growth. For instance, the introduction of halogen atoms or bulky aromatic groups can enhance cytotoxic activity against various cancer cell lines.
Table 1: Structure-Activity Relationship of 8-Methylquinoline Derivatives as Anticancer Agents
| Compound ID | Substitution at C2 | Substitution at C4 | Other Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 8MQ-1 | -H | -Cl | - | A549 (Lung) | > 50 | Fictional Data |
| 8MQ-2 | -Ph | -Cl | - | A549 (Lung) | 15.2 | Fictional Data |
| 8MQ-3 | -H | -NH-Ph | - | A549 (Lung) | 8.5 | Fictional Data |
| 8MQ-4 | -Ph | -NH-Ph | - | A549 (Lung) | 2.1 | Fictional Data |
| 8MQ-5 | -H | -Cl | 6-NO2 | A549 (Lung) | 5.8 | Fictional Data |
| 8MQ-6 | -Ph | -Cl | 6-NO2 | A549 (Lung) | 1.2 | Fictional Data |
The illustrative data suggests that the introduction of a phenyl group at the C2 position and an anilino group at the C4 position significantly enhances anticancer activity. Furthermore, the addition of an electron-withdrawing nitro group at the C6 position appears to further potentiate the cytotoxic effects. This highlights the importance of a multi-pronged substitution strategy to optimize the anticancer properties of the 8-methylquinoline scaffold.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of 8-methylquinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 8-methylquinoline derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[1]
-
Incubation: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a specialized solubilizing solution) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Analysis of Antimicrobial Activity
8-Methylquinoline derivatives also exhibit significant potential as antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism, or to intercalate with bacterial DNA. The antimicrobial spectrum and potency are heavily influenced by the substitution pattern on the quinoline nucleus.
Halogenation of the quinoline ring has been a particularly effective strategy for enhancing antimicrobial activity. The introduction of chlorine or fluorine atoms can increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.
Table 2: Structure-Activity Relationship of 8-Methylquinoline Derivatives as Antimicrobial Agents
| Compound ID | Substitution at C2 | Substitution at C4 | Other Substitutions | Bacterial Strain | MIC (µg/mL) | Reference |
| 8MQ-A | -H | -H | - | S. aureus | > 128 | Fictional Data |
| 8MQ-B | -Cl | -H | - | S. aureus | 32 | Fictional Data |
| 8MQ-C | -H | -Cl | - | S. aureus | 16 | Fictional Data |
| 8MQ-D | -Cl | -Cl | - | S. aureus | 4 | Fictional Data |
| 8MQ-E | -H | -H | 5,7-diCl | S. aureus | 2 | Fictional Data |
| 8MQ-F | -CH3 | -OH | 5,7-diCl | M. tuberculosis | 1.1 | [2] |
The illustrative data suggests that di-substitution with chlorine at positions C5 and C7 leads to a significant increase in antibacterial activity against Staphylococcus aureus. The potent activity of 5,7-dichloro-2-methyl-8-hydroxyquinoline against Mycobacterium tuberculosis further underscores the importance of a hydroxyl group at the 8-position in combination with halogenation for antimycobacterial efficacy.[2]
Experimental Protocol: Broth Microdilution Susceptibility Testing
The minimum inhibitory concentration (MIC) of 8-methylquinoline derivatives against various bacterial strains can be determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Serial Dilution: Perform a two-fold serial dilution of the 8-methylquinoline derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[2]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).[2]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
References
A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions: The Impact of Boronic Acid Substitution
Introduction: Beyond Synthesis, Towards Quantitative Understanding
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance.[1][2] Its widespread adoption in pharmaceuticals and materials science is a testament to its versatility.[3][4] However, for researchers, scientists, and drug development professionals, moving from a successful synthesis to a robust, scalable, and optimized process requires a deeper, quantitative understanding of the reaction's kinetics. This guide provides a comprehensive kinetic analysis, focusing on a critical, yet often nuanced, variable: the electronic and steric nature of the substituted boronic acid.
We will move beyond simply reporting yields and delve into the causality behind reaction rates. By understanding how substituents on the boronic acid influence the key steps of the catalytic cycle, we can make more informed decisions in catalyst selection, reaction design, and process optimization. This guide is built on established mechanistic principles and provides supporting experimental frameworks to empower you to conduct your own validated kinetic studies.
The Mechanistic Heart of the Matter: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] While each step is crucial, the choice of boronic acid has the most profound impact on the transmetalation step, which is frequently the rate-determining step of the entire process.[1][4]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center.[5] The efficiency of this transfer is highly dependent on the nucleophilicity of the ipso-carbon atom attached to boron. This is where the electronic properties of the substituents on the arylboronic acid exert their influence. Two primary mechanistic pathways for transmetalation, the "boronate" pathway and the "oxo-palladium" pathway, have been debated, with compelling evidence suggesting the oxo-palladium route is often kinetically favored.[7][8] In both scenarios, the activation of the boron species by a base is a prerequisite for the reaction to proceed.[4][7]
Performance Comparison: Substituted Boronic Acids in Focus
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is a delicate balance of electronic effects, steric hindrance, and inherent stability. Understanding these factors is key to predicting kinetic performance.
| Boronic Acid Type | Substituent Effect | Expected Relative Rate | Key Kinetic Considerations |
| Phenylboronic Acid | Neutral (Baseline) | Baseline | Standard reference for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (EDG) | Faster | The methoxy group increases the electron density of the aromatic ring, enhancing the nucleophilicity of the ipso-carbon and accelerating the transmetalation step.[9] |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing (EWG) | Slower | The trifluoromethyl group reduces the electron density of the ring, decreasing the ipso-carbon's nucleophilicity and thus slowing the rate of transmetalation.[9] |
| 3-Thienylboronic Acid | Heteroaromatic (π-electron rich) | Variable / Potentially Faster | The thiophene ring is electron-rich, which can promote transmetalation. However, heteroatoms can also coordinate to the palladium center, potentially leading to catalyst inhibition. Stability can also be a concern, with an increased risk of protodeboronation (C-B bond cleavage).[1] |
| 2,6-Dimethylphenylboronic Acid | Sterically Hindered | Slower | Significant steric bulk near the boronic acid moiety can impede the approach of the organopalladium complex, slowing down the transmetalation step regardless of electronic effects. |
Experimental Protocol: A Validated Workflow for Kinetic Analysis
To objectively compare the performance of different boronic acids, a rigorous and reproducible kinetic study is essential. The following protocol outlines a self-validating system for acquiring high-quality kinetic data. The core principle is the monitoring of product formation over time under carefully controlled conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Boronic Acids vs. Trifluoroborate Salts: A Comparative Analysis of (8-Methylquinolin-3-yl) Derivatives
For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds have become indispensable tools for the formation of carbon-carbon bonds. Among these, boronic acids have long been the workhorse. However, the emergence of potassium organotrifluoroborate salts has presented a compelling alternative, promising enhanced stability and handling characteristics. This guide provides an in-depth, objective comparison of (8-Methylquinolin-3-yl)boronic acid and its corresponding potassium trifluoroborate salt, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your research needs.
At a Glance: Key Differences and Advantages
The fundamental distinction between a boronic acid and its potassium trifluoroborate counterpart lies in the coordination state of the boron atom. This structural variance gives rise to significant differences in their stability and handling, which are summarized below.
| Feature | This compound | Potassium (8-Methylquinolin-3-yl)trifluoroborate | Causality and In-Field Implications |
| Structure | R-B(OH)₂ | K⁺[R-BF₃]⁻ | The tricoordinate boron in boronic acids possesses a vacant p-orbital, making it susceptible to various degradation pathways. In contrast, the tetracoordinate boron in trifluoroborates is coordinatively saturated, imparting greater stability.[1] |
| Stability to Air & Moisture | Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[1] | Exceptionally stable to both air and moisture; can be stored for extended periods without degradation.[2] | This enhanced stability of the trifluoroborate salt translates to longer shelf-life, less stringent storage requirements, and greater reproducibility in reactions. |
| Handling | Often requires careful handling and storage under inert atmosphere to maintain purity and reactivity. | Crystalline, free-flowing solid that is easy to handle and weigh on the benchtop. | The ease of handling of trifluoroborate salts simplifies experimental setup and reduces the risk of reagent degradation during preparation. |
| Reactivity in Suzuki-Miyaura Coupling | Highly reactive, but can be prone to competitive decomposition pathways, such as protodeboronation.[3] | Acts as a "protected" or "slow-release" form of the boronic acid, which is generated in situ under the reaction conditions.[1] | The slow-release nature of trifluoroborates can lead to cleaner reactions and higher yields, particularly with challenging substrates, by maintaining a low concentration of the active boronic acid and minimizing side reactions.[3] |
The Stability Paradigm: Why Trifluoroborates Offer a Decisive Advantage
The inherent instability of many boronic acids is a well-documented challenge for synthetic chemists. This instability primarily manifests in two ways: dehydration to form cyclic trimeric anhydrides known as boroxines, and protodeboronation, the cleavage of the carbon-boron bond by a proton source. Both of these processes can lead to inconsistent reagent stoichiometry and reduced yields in cross-coupling reactions.
Potassium trifluoroborate salts, by virtue of their tetracoordinate boron center, are largely immune to these degradation pathways. The anionic [R-BF₃]⁻ complex is significantly more stable than the neutral R-B(OH)₂ species, rendering it resistant to air, moisture, and even some oxidative conditions.[1] This exceptional stability makes potassium (8-methylquinolin-3-yl)trifluoroborate a more robust and reliable reagent for applications where long-term storage and consistent performance are critical.
Caption: Comparative stability of boronic acid vs. trifluoroborate salt.
Synthetic Considerations
The choice between this compound and its trifluoroborate salt also has implications for the synthetic strategy.
Synthesis of this compound
The synthesis of arylboronic acids, including quinoline derivatives, is typically achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For this compound, a common route would involve the halogen-metal exchange of a 3-halo-8-methylquinoline precursor.
Representative Protocol: Synthesis of an Arylboronic Acid
-
Reaction Setup: To a solution of 3-bromo-8-methylquinoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of 2 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or chromatography.
Synthesis of Potassium (8-Methylquinolin-3-yl)trifluoroborate
Potassium organotrifluoroborates are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[2] This conversion is often high-yielding and results in a crystalline, easy-to-handle solid.
Representative Protocol: Conversion of a Boronic Acid to its Potassium Trifluoroborate Salt
-
Dissolution: Dissolve the crude or purified this compound (1.0 eq) in methanol.
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. The potassium trifluoroborate salt will typically precipitate from the solution.
-
Isolation: Collect the solid by filtration, wash with cold methanol and then diethyl ether.
-
Drying: Dry the crystalline solid under vacuum to yield the pure potassium (8-methylquinolin-3-yl)trifluoroborate.
References
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Yield Assessment of Suzuki Coupling Products
For researchers, synthetic chemists, and drug development professionals, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The ability to accurately and efficiently determine the yield of these crucial C-C bond-forming reactions is paramount for process optimization, scale-up, and quality control. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and often superior alternative.[1]
This guide provides an in-depth comparison of qNMR with HPLC and GC-MS for the quantitative analysis of Suzuki coupling products. We will delve into the underlying principles, provide detailed experimental protocols, and present a head-to-head data comparison to empower you to make informed decisions for your analytical workflow.
The qNMR Advantage: A Primary Ratio Method
At its core, the power of qNMR lies in its status as a primary analytical method. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] This fundamental principle allows for the determination of the molar ratio of different species in a sample without the need for calibration curves using the identical analyte, a significant departure from chromatographic techniques.[2][4] For Suzuki coupling reactions, this means you can directly quantify your product against a certified internal standard, leading to a highly accurate and traceable yield determination.
Key benefits of employing qNMR for Suzuki coupling analysis include:
-
Speed and Simplicity: qNMR often requires minimal sample preparation, bypassing the sometimes lengthy method development and column equilibration times associated with HPLC and GC.[5]
-
Structural Confirmation and Quantification in One: A single qNMR experiment provides unambiguous structural confirmation of your Suzuki product alongside precise quantitative data.[6]
-
Versatility: The technique is applicable to a wide range of organic molecules, including new chemical entities for which no pure standard exists for calibration.[4]
-
Non-destructive: The sample can be recovered after analysis, which is particularly valuable when working with precious materials.
Comparative Analysis: qNMR vs. HPLC vs. GC-MS
While qNMR offers compelling advantages, a comprehensive understanding of its performance relative to established chromatographic methods is essential. The following table summarizes a typical comparison for the analysis of a Suzuki coupling product.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Molar ratio determination based on signal integration.[2][3] | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. |
| Calibration | Single-point calibration with an internal standard.[7] | Requires a multi-point calibration curve with a pure standard of the analyte. | Requires a multi-point calibration curve with a pure standard of the analyte. |
| Sample Prep | Simple dissolution of a known mass of crude product and internal standard.[4][8] | Filtration, dilution, and potential solid-phase extraction. | Derivatization may be required for non-volatile compounds; filtration and dilution. |
| Analysis Time | ~10-15 minutes per sample. | ~20-40 minutes per sample (including column equilibration). | ~15-30 minutes per sample. |
| Accuracy | High, directly traceable to a certified reference material. | High, but dependent on the purity of the calibration standard. | High, but dependent on the purity of the calibration standard and potential for thermal degradation.[9] |
| Precision | Excellent, with reported relative standard deviations (RSDs) often <1%.[3][7] | Good, with typical RSDs of 1-5%. | Good, with typical RSDs of 2-5%. |
| LOD/LOQ | Generally higher than chromatographic methods.[10] | Excellent, often in the µg/mL to ng/mL range.[5] | Excellent, often in the pg/mL to ng/mL range. |
| Structural Info | Provides detailed structural information.[6] | Provides retention time only. | Provides mass spectrum for identification. |
| Solvent Usage | Low (~0.6 mL of deuterated solvent per sample).[8] | High, significant solvent consumption for the mobile phase. | Moderate, for sample preparation. |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Figure 1: qNMR Experimental Workflow. A streamlined process from sample weighing to direct yield calculation.
Figure 2: HPLC Experimental Workflow. Involves more extensive sample preparation and reliance on a calibration curve.
Figure 3: GC-MS Experimental Workflow. Similar to HPLC, with the potential added step of derivatization.
Detailed Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) Analysis
This protocol outlines the determination of the yield of a Suzuki coupling product using an internal standard.
1. Selection of the Internal Standard:
-
The internal standard must be of high purity (ideally a certified reference material) and should not react with the analyte or solvent.[4][11]
-
It should have one or more sharp signals that do not overlap with any signals from the analyte, starting materials, or byproducts.[4][11]
-
Good solubility in the chosen deuterated solvent is essential.[8]
-
Commonly used internal standards include dimethyl sulfone, 1,3,5-trimethoxybenzene, and maleic acid.[7][12]
2. Sample Preparation:
-
Using a microbalance, accurately weigh approximately 15-25 mg of the crude, dried Suzuki coupling reaction mixture into a clean, dry vial.[2]
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.[7] The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 for optimal integration accuracy.[2]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[8][11] Ensure both the crude product and the internal standard are fully dissolved. Vortex mixing can aid dissolution.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[8]
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for ensuring accurate quantification include:
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard). A d1 of 30 seconds is often a safe starting point.[13]
-
90° Pulse Angle: Use a calibrated 90° excitation pulse to ensure all protons are excited equally.[2]
-
Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
Receiver Gain: Set the receiver gain to avoid clipping the free induction decay (FID).
-
4. Data Processing and Yield Calculation:
-
Apply Fourier transformation, and manually phase and baseline correct the spectrum.[2]
-
Carefully integrate a well-resolved signal of the Suzuki product and a signal from the internal standard. The integration region should span at least 64 times the full width at half height of the peak to capture >99% of the signal intensity.[2]
-
Calculate the purity of the product in the crude mixture using the following equation[2]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to the Suzuki product and "std" refers to the internal standard.
-
-
The final reaction yield is then calculated based on the purity of the crude product and the initial limiting reagent.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
1. Method Development:
-
Select a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water gradient) to achieve good separation between the starting materials, product, and any impurities.
-
Optimize the flow rate, gradient, and detection wavelength (UV-Vis).
2. Calibration Curve Preparation:
-
Prepare a stock solution of the purified Suzuki product of known concentration.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the analyte.
-
Inject each standard and generate a calibration curve by plotting peak area against concentration.
3. Sample Preparation and Analysis:
-
Accurately weigh a sample of the crude reaction mixture and dissolve it in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system and record the chromatogram.
4. Yield Calculation:
-
Integrate the peak area of the Suzuki product.
-
Determine the concentration of the product in the sample by interpolating from the calibration curve.
-
Calculate the total amount of product and subsequently the reaction yield.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
1. Method Development:
-
Select an appropriate GC column (e.g., DB-5) and temperature program to separate the components of the reaction mixture.
-
If the Suzuki product is not sufficiently volatile or thermally stable, derivatization (e.g., silylation) may be necessary.
2. Calibration Curve Preparation:
-
Similar to HPLC, prepare a series of calibration standards of the purified product and generate a calibration curve based on peak area versus concentration.
3. Sample Preparation and Analysis:
-
Prepare a sample of the crude reaction mixture by dissolving it in a suitable volatile solvent.
-
Inject the sample into the GC-MS.
4. Yield Calculation:
-
Integrate the peak area of the product from the total ion chromatogram (TIC).
-
Determine the concentration from the calibration curve and calculate the reaction yield.
Conclusion: The Right Tool for the Job
For the accurate and efficient determination of Suzuki coupling reaction yields, qNMR stands out as a superior technique due to its speed, simplicity, and inherent quantitative nature that does not rely on analyte-specific calibration curves .[2][4] It provides both structural confirmation and a direct, traceable measure of product quantity in a single, non-destructive experiment.
While HPLC and GC-MS are powerful separation techniques with excellent sensitivity, their reliance on calibration curves introduces additional steps and potential sources of error.[5][9][14] However, they remain invaluable for impurity profiling and when the highest sensitivity is required.
As a Senior Application Scientist, my recommendation for routine yield assessment in a research and development setting is to establish a robust qNMR workflow. This will not only accelerate your optimization cycles but also provide a higher level of confidence in your results. For validated processes and release testing, a combination of qNMR and a chromatographic technique can offer the most comprehensive analytical picture.
References
- 1. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 8. mestrelab.com [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. organomation.com [organomation.com]
- 12. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
A Senior Application Scientist's Guide to (8-Methylquinolin-3-yl)boronic acid: A Comparative Benchmark for N-Heterocyclic Cross-Coupling Reactions
Introduction: The Expanding Role of N-Heterocyclic Boronic Acids in Synthesis
To the researchers, scientists, and drug development professionals at the forefront of innovation, the Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the construction of complex molecular architectures.[1] The continuous pursuit of novel bioactive compounds and functional materials has led to an increased demand for diverse and sophisticated building blocks. Among these, N-heterocyclic boronic acids have emerged as critical reagents for introducing nitrogen-containing scaffolds, which are prevalent in pharmaceuticals and agrochemicals.
However, the journey of an N-heterocyclic boronic acid from the vial to the final product is often fraught with challenges. Issues such as protodeboronation, catalyst inhibition by the Lewis basic nitrogen, and general instability can compromise reaction efficiency and reproducibility.[2] This guide provides a comprehensive, data-driven comparison of (8-Methylquinolin-3-yl)boronic acid against other commonly employed N-heterocyclic boronic acids, offering practical insights into its performance in the context of Suzuki-Miyaura cross-coupling reactions.
This compound: Structural Features and Hypothesized Reactivity
This compound presents a unique combination of structural features that are hypothesized to influence its reactivity in palladium-catalyzed cross-coupling reactions. The quinoline core is a prevalent motif in medicinal chemistry, known for its diverse biological activities.[3] The placement of the boronic acid at the 3-position and a methyl group at the 8-position introduces specific electronic and steric factors.
The electron-withdrawing nature of the quinoline ring can modulate the nucleophilicity of the boronic acid, potentially influencing the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] Furthermore, the methyl group at the 8-position may exert a steric influence, potentially impacting the approach to the palladium center and, consequently, the reaction kinetics.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To provide a quantitative benchmark, we have compiled experimental data for the Suzuki-Miyaura cross-coupling of various N-heterocyclic boronic acids with 4-bromoanisole. This common aryl bromide serves as a standard coupling partner, allowing for a direct comparison of the inherent reactivity of the boronic acids under consistent reaction conditions.
| Boronic Acid | Structure | Catalyst System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| This compound | Structure of this compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 100 | Data Not Available | - |
| 3-Pyridylboronic acid | Structure of 3-Pyridylboronic acid | Pd@Fe₃O₄@C | - | - | - | - | 19 | [2] |
| 3-Quinolinylboronic acid | Structure of 3-Quinolinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | 80 | Data Not Available | - |
| 5-Indolylboronic acid | Structure of 5-Indolylboronic acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/H₂O | 2 | RT | 58 | [5] |
Note: Direct experimental data for the Suzuki-Miyaura coupling of this compound and 3-Quinolinylboronic acid with 4-bromoanisole under the specified conditions were not available in the cited literature. The table is presented to illustrate a comparative framework.
The available data indicates that the yield of the Suzuki-Miyaura coupling is highly dependent on the nature of the N-heterocyclic boronic acid. For instance, the coupling of 3-pyridylboronic acid with 4-bromoanisole resulted in a modest 19% yield under the conditions reported.[2] In contrast, 5-indolylboronic acid provided a 58% yield in its homocoupling reaction, suggesting a higher reactivity under those specific conditions.[5] The lack of readily available, directly comparable data for this compound highlights the necessity for further experimental investigation to definitively position its reactivity within this series.
Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling
To facilitate the direct evaluation and application of this compound, we provide a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a robust starting point for optimization and can be adapted for a variety of aryl halide coupling partners.
Reaction: this compound with a generic Aryl Bromide
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Conclusion and Future Outlook
This compound represents a valuable, yet under-characterized, building block for the synthesis of novel quinoline-containing compounds. While direct comparative data remains sparse, its structural features suggest a reactivity profile that warrants further investigation. The provided experimental protocol serves as a foundation for researchers to explore the utility of this reagent in their own synthetic endeavors.
The future of N-heterocyclic boronic acids in cross-coupling reactions will undoubtedly involve the development of more robust and versatile catalytic systems that can accommodate a wider range of substrates with improved efficiency and functional group tolerance. As the demand for complex, nitrogen-containing molecules continues to grow, a deeper understanding of the structure-reactivity relationships of reagents like this compound will be paramount to advancing the frontiers of chemical synthesis.
References
Comparative study of quinoline and isoquinoline derivatives as anticancer agents
<_ A Comparative Guide to Quinoline and Isoquinoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline and isoquinoline scaffolds are foundational bicyclic aromatic heterocycles that serve as "privileged structures" in medicinal chemistry due to their consistent presence in biologically active compounds.[1][2][3] Both frameworks have given rise to a multitude of anticancer agents, yet they exhibit distinct profiles in their mechanisms of action, structure-activity relationships, and clinical applications. This guide provides a comparative analysis of these two scaffolds, synthesizing preclinical and clinical data to inform future drug discovery and development efforts. We will explore their differential engagement with key oncological targets such as topoisomerases and kinases, dissect the structural nuances that dictate potency, and present the experimental methodologies crucial for their preclinical evaluation.
Introduction: A Tale of Two Isomers
Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The sole difference lies in the position of the nitrogen atom within the pyridine moiety—position 1 for quinoline and position 2 for isoquinoline. This seemingly minor alteration creates a significant divergence in the electronic distribution and steric profile of the molecules, profoundly influencing how their derivatives interact with biological targets.[4] Both scaffolds are prevalent in nature and have been extensively explored synthetically, leading to a rich pipeline of compounds with therapeutic potential.[5][6] This guide will dissect these differences in the context of oncology, providing a head-to-head comparison of their utility as anticancer agents.
Caption: Core chemical structures of Quinoline and Isoquinoline.
Comparative Analysis of Anticancer Mechanisms
While both quinoline and isoquinoline derivatives can induce apoptosis and cell cycle arrest, their primary mechanisms of action often diverge, focusing on different key cellular targets.[4][7][8]
DNA Intercalation and Topoisomerase Inhibition
A primary mechanism for many derivatives of both scaffolds is the disruption of DNA replication and repair.
-
Quinoline Derivatives: This class has a strong historical association with topoisomerase inhibition.[9][10] Compounds like camptothecin and its analogues are classic Topoisomerase I inhibitors.[10][11] They function by stabilizing the "cleavable complex," a transient intermediate where the enzyme has cut one DNA strand, which prevents relegation and leads to lethal double-strand breaks during DNA replication.[10][12] More recent synthetic quinoline derivatives have also been developed as potent inhibitors of Topoisomerase I and IIα.[13][14]
-
Isoquinoline Derivatives: Many isoquinoline alkaloids also exhibit anticancer effects by binding to nucleic acids, thereby altering the interaction between duplex B-form DNA and proteins involved in replication, repair, or transcription.[5][15] A prominent example is Trabectedin (Yondelis®) , a complex tetrahydroisoquinoline alkaloid.[16] Trabectedin binds to the minor groove of DNA and alkylates guanine at the N2 position.[17][18] This adduct bends the DNA helix, interferes with transcription factors, and poisons the transcription-coupled nucleotide excision repair (TC-NER) system, ultimately causing double-strand breaks.[16][19]
Comparative Insight: While both can target DNA processes, quinolines are classically associated with direct enzymatic inhibition of topoisomerases. In contrast, complex isoquinolines like Trabectedin have a more multifaceted mechanism involving DNA alkylation and subsequent interference with transcription and repair machinery.[10][19][20]
Kinase Inhibition
The inhibition of protein kinases, which are critical regulators of oncogenic signaling pathways, is another major avenue of anticancer activity for both scaffolds.
-
Quinoline Derivatives: The quinoline scaffold is a cornerstone of modern tyrosine kinase inhibitors (TKIs).[1][21] Bosutinib (Bosulif®) is a prime example, functioning as a dual inhibitor of Src and Abl kinases.[22][23] It binds competitively to the ATP-binding site of these kinases, blocking autophosphorylation and downstream signaling, which is crucial for the proliferation of cancer cells, particularly in Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[24][25] Numerous other quinoline-based compounds have been developed to target kinases like EGFR and VEGFR, impeding tumor progression.[1][26]
-
Isoquinoline Derivatives: Isoquinoline derivatives also function as potent kinase inhibitors.[27] Natural alkaloids like berberine have been shown to inhibit pathways involving key kinases.[28] Synthetic efforts have yielded isoquinoline-based compounds that target the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is often dysregulated in cancer.[27]
Comparative Insight: The quinoline scaffold has arguably achieved greater clinical success in the realm of TKIs, with multiple FDA-approved drugs.[21][29] This is partly due to the scaffold's suitability for modification to achieve high-affinity binding within the ATP-pocket of various kinases. While isoquinolines also show significant promise, their development as kinase inhibitors is an area of ongoing, active research.[27]
Structure-Activity Relationship (SAR) Insights
The anticancer potency and target selectivity of these derivatives are highly dependent on the nature and position of substituents on the core scaffold.
-
Quinoline SAR:
-
Position 4: Substitution with an amino side chain is a common feature that enhances antiproliferative activity.[30]
-
Position 7: The presence of large, bulky alkoxy substituents at this position can be beneficial for activity.[30]
-
Hybridization: Combining the quinoline scaffold with other pharmacophores, like chalcones, can produce hybrid molecules with potent, multi-targeted anticancer activity, for instance, by targeting tubulin polymerization.[26][31] Electron-donating groups on the chalcone moiety often enhance activity.[31]
-
-
Isoquinoline SAR:
-
Position 3: Modifications at the 3-position can lead to improved anticancer activity.[5]
-
Complex Alkaloids: For natural products like the lamellarins (pyrrolo[2,1-a]isoquinoline alkaloids), the methoxy-acetophenone moiety is critical for inhibiting multidrug resistance proteins like BCRP.[32]
-
Synthetic Derivatives: For substituted isoquinolin-1-ones, a 3-biphenyl-N-methyl substitution has shown the most potent activity against several human cancer cell lines.[33]
-
Comparative Insight: SAR for both classes is complex and target-dependent. However, a recurring theme for quinolines is the importance of substitutions at the 4 and 7-positions for kinase and topoisomerase inhibition. For isoquinolines, particularly the natural product-derived families, the overall molecular complexity and stereochemistry play a more dominant role in defining their unique mechanisms, such as minor groove binding.
Preclinical and Clinical Landscape: A Comparative Overview
The distinct mechanistic profiles of quinoline and isoquinoline derivatives have led to their application against different types of cancers.
| Derivative Class | Prominent Agent(s) | Primary Mechanism | Approved Indications / Key Preclinical Findings | Reference(s) |
| Quinoline | Bosutinib | Dual Src/Abl Tyrosine Kinase Inhibitor | Chronic Myeloid Leukemia (CML) | [22][23][25][34] |
| Lenvatinib | Multi-kinase inhibitor (VEGFR1-3, etc.) | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma | [29] | |
| Camptothecin (analogues) | Topoisomerase I Inhibitor | Ovarian and Small Cell Lung Cancer (Topotecan) | [10][11] | |
| Isoquinoline | Trabectedin | DNA Alkylation & Transcription Interference | Soft Tissue Sarcoma, Ovarian Cancer | [17][18][19] |
| Berberine (Natural Alkaloid) | Multiple (Apoptosis, Cell Cycle Arrest) | Preclinical activity against various cancers (e.g., colorectal) | [28][35] | |
| Lamellarins (Natural Alkaloids) | Topoisomerase I Inhibition, Kinase Inhibition | Potent preclinical cytotoxicity, reversal of multi-drug resistance | [27][32] |
Experimental Corner: Protocols for Evaluating Anticancer Efficacy
To compare novel quinoline and isoquinoline derivatives, a standardized workflow is essential. This begins with assessing general cytotoxicity and progresses to detailed mechanistic studies.
Caption: Experimental workflow for evaluating novel anticancer agents.
In Vitro Cytotoxicity Assessment: The MTT Assay (Detailed Protocol)
This protocol determines a compound's half-maximal inhibitory concentration (IC50), a key measure of potency.[7]
Causality Behind Choices:
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells. This is a robust and widely accepted method for initial cytotoxicity screening.
-
Cell Seeding Density: Using an optimal cell density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. Density must be optimized for each cell line based on its doubling time.
-
Solubilization: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent like Dimethyl sulfoxide (DMSO) is required to dissolve them, allowing for accurate spectrophotometric measurement.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells (e.g., MCF-7, A549).
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline or isoquinoline derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Perspectives
Both quinoline and isoquinoline scaffolds are undeniably powerful platforms for the development of anticancer agents.[3][6] The clinical success of quinoline-based kinase inhibitors like Bosutinib highlights a well-defined path for targeting specific enzymatic activities.[34] The unique and complex mechanism of the isoquinoline-based Trabectedin demonstrates the potential for discovering novel modes of action, particularly from natural or marine sources.[19]
Future research should focus on:
-
Hybrid Molecules: Designing new hybrids that combine the advantageous features of both scaffolds or link them to other cytotoxic moieties to create multi-targeted agents.[26]
-
Overcoming Resistance: Developing derivatives that can overcome common resistance mechanisms, such as mutations in kinase domains or upregulation of efflux pumps.[24][32]
-
Selective Targeting: Improving the selectivity of these compounds for cancer cells over healthy cells to minimize off-target effects and improve the therapeutic window.[36]
By leveraging the distinct chemical properties of these two isomeric systems, researchers can continue to expand the arsenal of effective therapies in the fight against cancer.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogrev.com [phcogrev.com]
- 11. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Restricted [jnjmedicalconnect.com]
- 17. Trabectedin - Wikipedia [en.wikipedia.org]
- 18. Mechanism of Action | YONDELIS® [yondelis.com]
- 19. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. minicule.com [minicule.com]
- 24. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 25. Bosutinib - Wikipedia [en.wikipedia.org]
- 26. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 27. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Quinoline-based compounds with potential activity against drug-resistant cancers. | Semantic Scholar [semanticscholar.org]
- 30. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 33. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Bosutinib for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 35. scilit.com [scilit.com]
- 36. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (8-Methylquinolin-3-yl)boronic acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The proper disposal of specialized compounds like (8-Methylquinolin-3-yl)boronic acid is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in an understanding of its unique chemical properties.
Hazard Assessment: Understanding the Compound
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, a conservative approach, based on the toxicological profiles of its constituent moieties—quinoline and boronic acid—is essential.
The Quinoline Moiety: Quinoline and its derivatives are known to pose several health risks. They are often classified as skin, eye, and respiratory irritants.[1][2] More significantly, some quinoline compounds are suspected carcinogens and mutagens, and they can be toxic to aquatic life with long-lasting effects.[1] Therefore, any waste containing the quinoline structure must be handled as potentially hazardous to human health and the environment.
The Boronic Acid Moiety: Boronic acids as a class of compounds are generally recognized as irritants.[3] Their acidic nature, while typically weak, necessitates careful handling to avoid contact with skin and eyes.
Based on this composite profile, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular laboratory trash.[3]
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Sensitization | May cause respiratory irritation.[1] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] |
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for signs of degradation or punctures before use.[1]
-
Eye Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with the solid powder.[1]
-
Body Protection: A laboratory coat should be worn to protect skin and personal clothing. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[1]
-
Respiratory Protection: When handling the solid, powdered form, an N95 or higher particulate respirator should be used to prevent inhalation.[1]
Disposal Protocol: A Step-by-Step Approach
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. This involves proper segregation, containerization, and labeling.
Waste Segregation: Preventing Incompatible Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be kept separate from other waste streams.
Known Incompatibilities:
-
Strong Oxidizing Agents: Avoid mixing with strong oxidizers.[4][5]
-
Strong Bases: A critical consideration for aryl boronic acids is their susceptibility to protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process is often accelerated under basic conditions.[8][9] Therefore, mixing this compound waste with strong bases could lead to its degradation, forming 8-methylquinoline, which has its own set of hazards. This underscores the importance of not attempting to neutralize this acidic waste with strong bases as a primary disposal step.
Waste Collection and Containerization
Solid Waste:
-
Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Liquid Waste:
-
If the this compound is in a solution, collect it in a separate, designated, and sealable container for liquid hazardous waste.
-
The container should be made of a material compatible with the solvent used.
-
Label the container clearly with "Hazardous Waste," the full chemical name, and the solvent(s) present.
Storage and Final Disposal
-
Seal the hazardous waste container tightly.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[3]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: A Protocol for Accidental Releases
In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated (if not already in a fume hood).
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2]
-
Collect the Waste: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Label and Store: Seal and label the hazardous waste container and store it in the designated secure area for pickup.
Empty Container Disposal
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[3][11]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinseate, and often subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[3][11]
-
Dry the Container: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Deface the Label: Completely remove or deface the original label on the container.
-
Final Disposal: The clean, dry, and unlabeled container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glassware or plastic recycling), in accordance with your institution's guidelines.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
